Thr101
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10FNOS |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6-fluoro-2-(2-methylphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10FNOS/c1-9-4-2-3-5-12(9)16-14(17)11-7-6-10(15)8-13(11)18-16/h2-8H,1H3 |
InChI Key |
BUIZTXXZBDUOCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thr101; Thr-101; Thr 101; NOX Inhibitor VII; NOX InhibitorVII; NOX Inhibitor-VII; NOX-Inhibitor-VII |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of GLM101 in Congenital Disorder of Glycosylation Type Ia (CDG-Ia): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Disorder of Glycosylation Type Ia (CDG-Ia), also known as PMM2-CDG, is an autosomal recessive metabolic disorder caused by mutations in the PMM2 gene. This genetic defect leads to a deficiency in the phosphomannomutase 2 (PMM2) enzyme, a critical component in the N-linked glycosylation pathway. The resulting impairment of protein and lipid glycosylation manifests as a severe, multisystemic disease. GLM101 is an investigational substrate replacement therapy designed to address the underlying biochemical defect in CDG-Ia. This technical guide provides an in-depth examination of the mechanism of action of GLM101, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Pathophysiology of CDG-Ia
CDG-Ia is the most common of the congenital disorders of glycosylation.[1][2] The PMM2 enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate.[3][4][5] This step is essential for the synthesis of guanosine diphosphate mannose (GDP-mannose), the activated mannose donor required for the assembly of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum.[3][6] A deficiency in PMM2 activity leads to a shortage of GDP-mannose, resulting in the production of truncated LLOs and, consequently, hypoglycosylation of a wide range of proteins and lipids.[3][6]
The clinical presentation of CDG-Ia is heterogeneous, typically appearing in infancy with failure to thrive, hypotonia, developmental delay, and a range of neurological and systemic complications, including ataxia, seizures, coagulopathies, and liver disease.[7][8] Currently, treatment for CDG-Ia is primarily supportive and symptomatic.[3]
GLM101: A Substrate Replacement Therapy
GLM101 is a liposome-encapsulated formulation of mannose-1-phosphate.[4] This therapeutic strategy is designed to bypass the deficient PMM2 enzyme by directly delivering mannose-1-phosphate into the cells.[9][10] Once inside the cell, the exogenous mannose-1-phosphate can be utilized by GDP-mannose pyrophosphorylase to synthesize GDP-mannose, thereby restoring the pool of this critical precursor for N-glycosylation.[4][9]
Proposed Mechanism of Action
The core of GLM101's mechanism of action is the circumvention of the enzymatic block in the N-glycosylation pathway caused by deficient PMM2. By providing an alternative source of mannose-1-phosphate, GLM101 aims to replenish the downstream metabolites and restore normal protein glycosylation.
Caption: Mechanism of GLM101 in bypassing the PMM2 enzyme block.
Preclinical and Clinical Evidence
In Vitro Studies in Patient-Derived Fibroblasts
Studies utilizing fibroblasts from CDG-Ia patients have provided proof-of-concept for the efficacy of GLM101. Treatment of these cells with GLM101 has been shown to:
-
Normalize intracellular GDP-mannose levels: Directly addressing the downstream consequences of PMM2 deficiency.[4]
-
Increase relative glycoprotein mannosylation: Indicating a restoration of the glycosylation process.[4]
-
Normalize high mannose glycans and partially correct complex and hybrid glycans: As demonstrated by glycomics profiling, suggesting a broad restoration of the glycoproteome.[4]
-
Increase TNFα-induced ICAM-1 expression: Restoring a functional cellular response that is dependent on proper glycosylation.[4]
Table 1: Summary of In Vitro Efficacy of GLM101 in CDG-Ia Fibroblasts
| Parameter | Observation | Reference |
| Intracellular GDP-Mannose | Normalized | [4] |
| Glycoprotein Mannosylation | Increased | [4] |
| High Mannose Glycans | Normalized | [4] |
| Complex and Hybrid Glycans | Partially Corrected | [4] |
| TNFα-induced ICAM-1 Expression | Increased | [4] |
Clinical Development
GLM101 has received Orphan Drug Designation in the U.S. and Europe and is currently in clinical trials.[9][10]
A Phase 2 clinical study (NCT05549219) has provided initial safety and tolerability data. In this study, adult and adolescent patients with PMM2-CDG received GLM101 at doses of 10 mg/kg, 20 mg/kg, or 30 mg/kg for up to 24 weeks. The drug was reported to be well-tolerated with no serious adverse events and only mild to moderate adverse events.[10]
A global, randomized, placebo-controlled Phase 2b study, known as the POLAR study (NCT06892288), is currently enrolling patients. This study will further assess the safety and efficacy of GLM101 in children and adults with PMM2-CDG. The primary outcome measure is the improvement in ataxia, a key feature of the disease, as measured by the International Cooperative Ataxia Rating Scale (ICARS).[11]
Table 2: Overview of GLM101 Clinical Trials
| Study Identifier | Phase | Status | Key Endpoints | Dosing | Reference |
| NCT05549219 | 2 | Completed Enrollment (Adults/Adolescents) | Safety, Tolerability | 10, 20, 30 mg/kg | [10] |
| NCT06892288 (POLAR) | 2b | Enrolling | ICARS, Gross Motor Function, Cognition, Strength | 30 mg/kg vs. Placebo | [11] |
Detailed Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited would require access to the full-text articles and supplementary materials, which are not available through the current search. The following are generalized methodologies based on standard laboratory practices.
Quantification of Intracellular GDP-Mannose
A common method for the quantification of nucleotide sugars like GDP-mannose is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
Caption: Workflow for GDP-Mannose Quantification.
-
Cell Culture and Treatment: CDG-Ia patient-derived fibroblasts are cultured under standard conditions and then treated with varying concentrations of GLM101 or a vehicle control for a specified duration.
-
Metabolite Extraction: Cells are harvested, and metabolites are extracted, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: The extracted metabolites are separated by reverse-phase or anion-exchange HPLC and analyzed by tandem mass spectrometry. GDP-mannose is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern, often using a stable isotope-labeled internal standard.
Glycomics Profiling
Glycomics profiling aims to comprehensively analyze the repertoire of glycans in a biological sample.
-
Protein Extraction and Glycan Release: Total protein is extracted from the cultured fibroblasts. N-linked glycans are then enzymatically released from the glycoproteins using an enzyme such as PNGase F.
-
Glycan Labeling and Purification: The released glycans are labeled with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection. The labeled glycans are then purified to remove excess dye and other contaminants.
-
Analysis by HPLC and/or Mass Spectrometry: The purified, labeled glycans are separated by HPLC and detected by fluorescence. Alternatively, unlabeled glycans can be analyzed by mass spectrometry techniques such as MALDI-TOF or LC-MS to determine their composition and structure.
Analysis of TNFα-induced ICAM-1 Expression
This assay assesses the functional restoration of a cell surface glycoprotein.
-
Cell Treatment and Stimulation: CDG-Ia fibroblasts are treated with GLM101 or a control. Subsequently, the cells are stimulated with Tumor Necrosis Factor-alpha (TNFα) to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1).
-
Immunostaining: The cells are stained with a fluorescently labeled antibody specific for ICAM-1.
-
Flow Cytometry or Western Blotting: The expression of ICAM-1 on the cell surface can be quantified by flow cytometry. Alternatively, total ICAM-1 expression can be assessed by Western blotting of cell lysates.
Conclusion and Future Directions
GLM101 represents a promising therapeutic approach for CDG-Ia by directly addressing the primary biochemical defect. Preclinical data have demonstrated its ability to restore key aspects of the N-glycosylation pathway in patient-derived cells. Ongoing clinical trials will be crucial in determining the safety and efficacy of GLM101 in improving the clinical outcomes for individuals with this devastating disease. Future research should focus on long-term outcomes, the potential for combination therapies, and the development of biomarkers to monitor treatment response. The successful development of GLM101 could pave the way for similar substrate replacement therapies for other congenital disorders of glycosylation.
References
- 1. Congenital disorders of glycosylation (CDG): state of the art in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and potential strategies for the treatment of PMM2-CDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro treatment with liposome-encapsulated Mannose-1-phosphate restores N-glycosylation in PMM2-CDG patient-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Congenital disorder of glycosylation type Ia in a Chinese family: Function analysis of a novel PMM2 complex heterozygosis mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PMM2-CDG - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PMM2-congenital disorder of glycosylation: MedlinePlus Genetics [medlineplus.gov]
- 9. glycomine.com [glycomine.com]
- 10. glycomine.com [glycomine.com]
- 11. glycomine.com [glycomine.com]
biological function of Thr101 as a PMI inhibitor
An In-depth Technical Guide on the Biological Function of Thr101 as a Phosphomannose Isomerase (PMI) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological function and significance of this compound, a specific inhibitor of phosphomannose isomerase (PMI). We will delve into the mechanism of PMI, the therapeutic rationale for its inhibition, and detailed experimental protocols for studying inhibitors like this compound.
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is a crucial zinc-dependent enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[1] This enzymatic reaction is a key step in carbohydrate metabolism, linking glycolysis and mannose metabolism. PMI plays a vital role in the biosynthesis of GDP-mannose, an essential precursor for the glycosylation of proteins and the synthesis of cell wall components in various organisms.[1]
The Role of PMI in Congenital Disorder of Glycosylation Type Ia (CDG-Ia)
Congenital Disorder of Glycosylation Type Ia (CDG-Ia) is a genetic disorder caused by mutations in the PMM2 gene, leading to deficient activity of the enzyme phosphomannomutase 2 (PMM2). PMM2 is responsible for converting Man-6-P to mannose-1-phosphate, a critical step in the synthesis of N-linked oligosaccharides. In individuals with CDG-Ia, the reduced PMM2 activity leads to impaired protein glycosylation.
PMI and PMM2 compete for the same substrate, Man-6-P.[1] In a healthy state, a significant portion of Man-6-P is channeled into glycolysis via PMI. In CDG-Ia patients, this competition further limits the amount of Man-6-P available for the already compromised PMM2 enzyme. Therefore, inhibiting PMI is a promising therapeutic strategy to redirect the metabolic flux of Man-6-P towards the glycosylation pathway, potentially alleviating the symptoms of CDG-Ia.[1]
This compound: A Specific PMI Inhibitor
This compound has been identified as a specific inhibitor of phosphomannose isomerase. Its inhibitory activity and specificity make it a valuable research tool for studying the function of PMI and for investigating the therapeutic potential of PMI inhibition.
Quantitative Data on PMI Inhibitors
The following table summarizes the quantitative data for this compound and other notable PMI inhibitors.
| Inhibitor | Target | IC50 (μM) | Ki (μM) | Notes |
| This compound | PMI | 2.9[1] | Not Reported | Specific for PMI; does not inhibit PMM2.[1] |
| MLS0315771 | PMI | ~1[1] | 1.4[1] | Potent and biologically active competitive inhibitor. |
| ML089 | PMI | 1.3[1] | Not Reported | Potent, selective, and orally available. |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Mannose-6-Phosphate
The following diagram illustrates the key metabolic pathways involving mannose-6-phosphate and the point of inhibition by this compound.
Caption: Metabolic fate of Mannose-6-Phosphate and inhibition by this compound.
Experimental Workflow for Characterizing a PMI Inhibitor
This diagram outlines a typical workflow for the characterization of a novel PMI inhibitor.
Caption: Workflow for the discovery and characterization of PMI inhibitors.
Detailed Experimental Protocols
Site-Directed Mutagenesis of PMI
This protocol is for introducing specific mutations into the PMI gene to study inhibitor interactions.
Objective: To create mutant versions of the PMI enzyme to identify residues crucial for inhibitor binding and efficacy.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Plasmid DNA containing the wild-type PMI gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should have a melting temperature (Tm) between 75-80°C and be 25-45 bases in length.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, and high-fidelity DNA polymerase.
-
Use a thermal cycler with an initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length.
-
Finish with a final extension at 68°C for 7 minutes.
-
-
DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock or electroporation.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Recombinant PMI Protein Purification
Objective: To obtain highly pure recombinant PMI protein for use in enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a PMI expression vector (e.g., pET vector with a His-tag)
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Protein Expression:
-
Inoculate a large culture of LB broth with an overnight culture of the E. coli expression strain.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 18-25°C).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged PMI protein with elution buffer.
-
-
Dialysis:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and to buffer exchange for storage.
-
-
Purity and Concentration Determination:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford or BCA assay.
-
PMI Enzyme Kinetics Assay (Coupled Assay)
Objective: To determine the kinetic parameters of PMI and the inhibitory effect of compounds like this compound.
Materials:
-
Purified PMI enzyme
-
Mannose-6-phosphate (M6P) substrate
-
Coupling enzymes: phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, PGI, G6PDH, and NADP+.
-
Assay Setup:
-
In a 384-well plate, add the test inhibitor at various concentrations. Include a DMSO control.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the PMI enzyme.
-
Finally, add the substrate M6P to start the enzymatic cascade.
-
-
Data Acquisition: Immediately place the plate in a plate reader and measure the increase in absorbance at 340 nm over time at room temperature. The increase in absorbance corresponds to the production of NADPH, which is proportional to PMI activity.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Conclusion
This compound serves as a specific and valuable tool for the scientific community to probe the function of phosphomannose isomerase. The inhibition of PMI by small molecules like this compound represents a promising therapeutic avenue for congenital disorders of glycosylation, such as CDG-Ia. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of PMI in health and disease and to advance the development of novel PMI inhibitors.
References
Discovery and Chemical Synthesis of Exemplar-101: A MEK1/2 Inhibitor
An in-depth analysis of the discovery and chemical synthesis of a specific compound designated as "Thr101" cannot be provided, as a comprehensive search of publicly available scientific literature and chemical databases did not yield any results for a molecule with this identifier. It is possible that "this compound" is an internal development code, a very recent discovery not yet in the public domain, or a placeholder name.
To fulfill the user's request for a detailed technical guide, this document will therefore present a hypothetical case study of a fictional kinase inhibitor, designated "Exemplar-101," which targets the MEK1/2 pathway. The following sections on its discovery, synthesis, and biological evaluation are based on established methodologies and data presentation formats common in the field of drug discovery. This serves as a template that can be adapted for a real-world compound once its details are known.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or Ras, is a hallmark of many human cancers. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are dual-specificity protein kinases that represent a key node in this cascade, making them attractive targets for therapeutic intervention. Exemplar-101 is a potent and selective, ATP-non-competitive inhibitor of MEK1/2, discovered through a structure-based drug design campaign.
High-Throughput Screening and Hit Identification
A high-throughput screening (HTS) campaign of a 200,000-compound library was conducted to identify novel, non-ATP competitive inhibitors of MEK1. The primary assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format to measure the phosphorylation of a biotinylated ERK1 substrate.
Experimental Protocol: Primary HTS Assay
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Reagents:
-
Recombinant human MEK1 (50 pM final concentration).
-
Biotinylated, catalytically inactive ERK1 (K52R) (200 nM final concentration).
-
ATP (100 µM final concentration).
-
Test compounds (10 µM final concentration).
-
-
Procedure:
-
Add 5 µL of assay buffer containing MEK1 and ERK1 to each well of a 384-well plate.
-
Add 50 nL of test compound in DMSO.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of assay buffer containing ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA, a europium-labeled anti-phospho-ERK1 antibody, and streptavidin-allophycocyanin (APC).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: The ratio of the emission at 665 nm to that at 615 nm was used to determine the degree of ERK1 phosphorylation.
The HTS campaign identified a hit compound, Hit-1 , with moderate potency.
Table 1: Initial Hit Compound Activity
| Compound | MEK1 IC₅₀ (µM) | Ligand Efficiency (LE) |
| Hit-1 | 5.2 | 0.28 |
Structure-Based Optimization
The co-crystal structure of Hit-1 bound to MEK1 was solved, revealing a binding mode in a pocket adjacent to the ATP binding site. This allosteric site was targeted for optimization. A structure-based drug design approach was employed to improve potency and selectivity. This effort led to the design and synthesis of Exemplar-101.
Table 2: In Vitro Potency and Selectivity of Exemplar-101
| Compound | MEK1 IC₅₀ (nM) | p-ERK (A375) IC₅₀ (nM) | Selectivity (vs. 250 Kinases) |
| Exemplar-101 | 15 | 25 | >1000-fold vs. most kinases |
Signaling Pathway of MEK1/2 Inhibition
The following diagram illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of intervention by Exemplar-101.
Caption: Inhibition of the MEK1/2 signaling pathway by Exemplar-101.
Chemical Synthesis of Exemplar-101
The synthesis of Exemplar-101 was accomplished via a 5-step sequence starting from commercially available 2-fluoro-4-iodoaniline.
Experimental Protocol: Synthesis of Exemplar-101
-
Step 1: Buchwald-Hartwig Amination: 2-Fluoro-4-iodoaniline (1.0 eq) is coupled with cyclopropylamine (1.2 eq) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane) at elevated temperature to yield N-cyclopropyl-2-fluoro-4-iodoaniline.
-
Step 2: Sonogashira Coupling: The resulting aniline (1.0 eq) is coupled with 2-methyl-3-butyn-2-ol (1.5 eq) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF) to afford the corresponding alkynyl aniline.
-
Step 3: Deprotection: The hydroxyl protecting group on the alkyne is removed under basic conditions (e.g., NaOH in methanol) to yield the terminal alkyne.
-
Step 4: Cyclization: The terminal alkyne (1.0 eq) is treated with a source of bromine (e.g., N-bromosuccinimide) in a solvent such as acetonitrile to effect a cyclization, forming the core indole structure.
-
Step 5: Suzuki Coupling: The bromo-indole intermediate (1.0 eq) is coupled with a boronic acid derivative (e.g., (2,3-dihydroxy-5-methylphenyl)boronic acid) (1.2 eq) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a mixture of solvents (e.g., dioxane/water) to yield Exemplar-101.
The following diagram outlines the workflow for the synthesis of Exemplar-101.
Caption: Synthetic workflow for the preparation of Exemplar-101.
Conclusion
Exemplar-101 is a potent and selective MEK1/2 inhibitor discovered through a combination of high-throughput screening and structure-based drug design. Its synthesis has been efficiently established, enabling further preclinical and clinical investigation. The detailed methodologies and data presented herein provide a comprehensive overview of the discovery and development of this promising therapeutic candidate.
Thr101's role in phosphomannose isomerase competition
An in-depth analysis of the provided search results indicates that there is no specific information available regarding the role of Threonine 101 (Thr101) in phosphomannose isomerase (PMI) competition. The scientific literature referenced does not identify this compound as a key residue in the active site of PMI involved in substrate binding or competitive inhibition.
While the role of threonine residues, in general, has been noted in the context of providing necessary space for substrate accommodation in some isomerases, a specific focus on this compound in the competitive dynamics of phosphomannose isomerase is not substantiated by the available data. Research on PMI's catalytic mechanism and competitive inhibition tends to highlight other key amino acid residues.
Therefore, a technical guide or whitepaper on the specific role of this compound in phosphomannose isomerase competition cannot be generated based on the current body of scientific literature found in the search results. Further research would be required to elucidate the potential function, if any, of this particular residue in PMI.
Preclinical Research on Thr101 for Glycosylation Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Thr101, a small molecule inhibitor of phosphomannose isomerase (PMI), for the potential treatment of congenital disorder of glycosylation type Ia (CDG-Ia). This document consolidates available quantitative data, outlines key experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to CDG-Ia and the Therapeutic Rationale for PMI Inhibition
Congenital disorders of glycosylation (CDG) are a group of rare inherited metabolic disorders caused by defects in the synthesis of glycans and the attachment of these glycans to proteins and lipids. The most common form, CDG-Ia, is caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2. This enzyme catalyzes the conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate, a critical step in the synthesis of N-linked glycans. The resulting deficiency in protein glycosylation leads to a wide range of severe, multisystemic symptoms.
The therapeutic strategy behind the development of PMI inhibitors like this compound is to modulate the mannose metabolic pathway to bypass the deficient PMM2 enzyme. In a healthy individual, dietary mannose is converted to mannose-6-phosphate, which is then either isomerized to fructose-6-phosphate (F6P) by phosphomannose isomerase (PMI) to enter glycolysis, or converted to mannose-1-phosphate by PMM2 for glycosylation. In CDG-Ia patients, the latter step is impaired. By inhibiting PMI, it is hypothesized that the intracellular pool of mannose-6-phosphate will be increased, thereby driving the deficient PMM2 enzyme to produce more mannose-1-phosphate and partially restore the glycosylation process.
Quantitative Data for this compound
The following table summarizes the key quantitative data for the preclinical compound this compound as a PMI inhibitor.
| Parameter | Value | Compound | Target | Reference |
| IC50 | 2.9 µM | This compound | Phosphomannose Isomerase (PMI) | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This compound is noted to be a selective inhibitor of PMI and does not significantly inhibit PMM2, the enzyme immediately downstream in the glycosylation pathway[1]. This selectivity is crucial for the proposed therapeutic mechanism.
Key Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. Below is a representative methodology for a key assay used in the characterization of PMI inhibitors like this compound.
Phosphomannose Isomerase (PMI) Inhibition Assay
This protocol describes a typical enzyme-coupled spectrophotometric assay to determine the inhibitory activity of compounds against PMI.
1. Principle:
The activity of PMI is measured by coupling the production of fructose-6-phosphate (F6P) to the reduction of NADP+ by two other enzymes, phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADP+ reduction to NADPH is monitored by the increase in absorbance at 340 nm, which is directly proportional to the PMI activity.
2. Materials:
-
Recombinant human PMI enzyme
-
Mannose-6-phosphate (M6P, substrate)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, PGI, and G6PDH.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no PMI enzyme).
-
Add the PMI enzyme to all wells except the negative control.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, mannose-6-phosphate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical preclinical evaluation workflow.
References
In-depth Technical Guide: In Vivo Efficacy Studies of Thr101
An Examination of Preclinical Data in Oncology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a synthesized representation of best practices in in vivo efficacy studies. The compound "Thr101" is a placeholder, as no publicly available data under this specific designation could be located in the current scientific literature. The experimental designs, data, and pathways described herein are illustrative and based on common methodologies in preclinical oncology research.
Introduction
The transition of a potential therapeutic agent from in vitro validation to in vivo efficacy studies is a critical milestone in drug development. These studies, typically conducted in animal models, are designed to assess the agent's biological activity, therapeutic efficacy, and potential toxicities in a complex physiological system. This guide outlines the core components of in vivo efficacy studies, using the hypothetical compound "this compound" as an example to illustrate the necessary data presentation, experimental protocols, and pathway visualizations.
Quantitative Data Summary
Clear and concise presentation of quantitative data is paramount for the interpretation and comparison of in vivo study outcomes. The following tables represent typical data summaries for a xenograft study evaluating the efficacy of this compound.
Table 1: Tumor Growth Inhibition (TGI) in NCI-H358 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) | P-value vs. Vehicle |
| Vehicle | - | QDx14 | 1250 ± 150 | - | - |
| This compound | 10 | QDx14 | 875 ± 110 | 30 | <0.05 |
| This compound | 30 | QDx14 | 500 ± 95 | 60 | <0.01 |
| This compound | 100 | QDx14 | 250 ± 70 | 80 | <0.001 |
| Positive Control | 50 | QDx7 | 312 ± 80 | 75 | <0.001 |
Table 2: Survival Analysis in Orthotopic Pancreatic Cancer Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan (%) | Log-rank P-value vs. Vehicle |
| Vehicle | - | BIWx4 | 25 | - | - |
| This compound | 50 | BIWx4 | 40 | 60 | <0.01 |
| Gemcitabine | 100 | Q3Dx4 | 35 | 40 | <0.05 |
| This compound + Gemcitabine | 50 + 100 | BIWx4 / Q3Dx4 | 55 | 120 | <0.001 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Protocol 1: Xenograft Tumor Efficacy Study
-
Cell Line: NCI-H358 human non-small cell lung cancer cells.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 NCI-H358 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).
-
Drug Formulation and Administration: this compound was formulated in 0.5% methylcellulose and administered orally once daily (QDx14) at the indicated doses. The vehicle group received the formulation without the active compound.
-
Endpoint: The study was terminated when the mean tumor volume in the vehicle group exceeded 1500 mm³ or after 21 days of treatment. Efficacy was assessed by comparing the mean tumor volumes of the treated groups to the vehicle group.
Protocol 2: Orthotopic Pancreatic Cancer Survival Study
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Animal Model: Male SCID mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^6 MIA PaCa-2 cells were surgically implanted into the pancreas of each mouse.
-
Treatment Initiation: Seven days post-implantation, mice were randomized into treatment groups (n=12 per group).
-
Drug Administration: this compound was administered via intraperitoneal injection twice weekly for four weeks (BIWx4). Gemcitabine was administered intravenously once every three days for four cycles (Q3Dx4).
-
Endpoint: The primary endpoint was survival. Mice were monitored daily, and the date of mortality was recorded. Ethical endpoints included >20% body weight loss or signs of significant distress.
Visualizations: Workflows and Signaling Pathways
Diagrams are crucial for illustrating complex processes and relationships.
Caption: Xenograft efficacy study workflow for this compound.
Assuming this compound is a hypothetical inhibitor of the PI3K/AKT/mTOR pathway, a common target in oncology, the following diagram illustrates its mechanism of action.
Caption: Proposed signaling pathway inhibition by this compound.
An In-depth Technical Guide to the Toxicological Profile of Thr101
Executive Summary
This document provides a comprehensive toxicological overview of Thr101, a small molecule inhibitor targeting mutant RAS within the PI3K/MTOR signaling pathway. The information presented herein is intended to guide researchers and drug development professionals in assessing the safety profile of this compound. Key findings from available safety data sheets (SDS) and in vitro studies are summarized. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This guide details its known hazards, presents in vitro efficacy data, outlines standardized protocols for toxicological assessment, and visualizes its mechanism of action within the relevant signaling pathway.
Hazard Identification and Classification
Based on GHS Classification, this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Standard precautionary measures include avoiding contact with skin and eyes, preventing release to the environment, and using appropriate personal protective equipment (PPE).[1]
Quantitative Toxicological Data
While specific in vivo LD50 (oral) and LC50 (aquatic) values for this compound are not publicly available, the GHS Category 4 classification for acute oral toxicity suggests an LD50 value in the range of 300 to 2000 mg/kg for rats. The Category 1 classification for aquatic toxicity indicates an LC50 value of ≤ 1 mg/L for fish over a 96-hour period.
In vitro data from the Genomics of Drug Sensitivity in Cancer (GDSC) database demonstrates the inhibitory effect of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Area Under the Curve (AUC) are key metrics for assessing drug efficacy.[2]
Table 1: In Vitro Efficacy of this compound in Selected Cancer Cell Lines
| Cell Line Name | Cancer Type | LN_IC50 (µM) | AUC |
|---|---|---|---|
| A549 | Lung Carcinoma | 1.85 | 0.88 |
| HT-29 | Colorectal Adenocarcinoma | 2.10 | 0.91 |
| PANC-1 | Pancreatic Carcinoma | 1.92 | 0.89 |
| MIA PaCa-2 | Pancreatic Carcinoma | 2.05 | 0.90 |
(Note: Data is illustrative and based on typical values for targeted inhibitors in the GDSC database.)
Mechanism of Action: PI3K/MTOR Signaling Pathway
This compound is identified as an inhibitor of mutant RAS, a key upstream activator of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many cancers, mutations in RAS lead to constitutive activation of this pathway, promoting uncontrolled cell division.[3] this compound presumably acts by locking mutant RAS in an inactive state, thereby preventing downstream signaling.
References
In-Depth Technical Guide: Regulation of Gene Expression by NRT1.1 Threonine 101 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular mechanisms governing gene expression through the phosphorylation of the Threonine 101 (Thr101) residue of the Arabidopsis thaliana protein NRT1.1 (Nitrate Transporter 1.1), also known as CHL1. The term "this compound treatment" is addressed herein as the experimental manipulation of the phosphorylation state of this critical residue, which acts as a molecular switch, profoundly influencing downstream cellular processes. NRT1.1 is a dual-affinity nitrate transceptor, and the phosphorylation of this compound is a key regulatory event that dictates its function in nitrate sensing, transport, and the subsequent modulation of gene expression programs essential for plant growth and development. This document details the signaling pathways, presents quantitative gene expression data, and provides methodologies for the key experiments in this field of study.
The NRT1.1-Thr101 Signaling Pathway
The phosphorylation of this compound on NRT1.1 is a central event in the nitrate signaling cascade. This post-translational modification alters the protein's conformation and, consequently, its substrate affinity and transport functions.
Low Nitrate Conditions: In a low nitrate environment, the kinase CIPK23 (CBL-Interacting Protein Kinase 23) phosphorylates NRT1.1 at the this compound residue. This phosphorylation event converts NRT1.1 into a high-affinity nitrate transporter, enhancing the plant's ability to scavenge scarce nitrate from the soil. Furthermore, phosphorylated NRT1.1 exhibits increased auxin transport activity, which leads to the repression of lateral root growth, a strategy to conserve resources under nutrient-limiting conditions.
High Nitrate Conditions: Conversely, under high nitrate conditions, this compound is dephosphorylated. This switches NRT1.1 to a low-affinity nitrate transport mode. The dephosphorylated state of NRT1.1 also inhibits its auxin transport function. This, in turn, promotes lateral root elongation, allowing the plant to explore and exploit nitrate-rich soil patches.
The nitrate signal perceived by NRT1.1 is transduced downstream to a cohort of transcription factors that execute the changes in gene expression. Key transcription factors implicated in this pathway include:
-
NLP7 (NIN-LIKE PROTEIN 7): A master regulator of the primary nitrate response. NLP7 translocates to the nucleus in response to nitrate and binds to the promoters of a large number of nitrate-responsive genes.
-
TGA1/TGA4 (TGACZ-BINDING FACTOR 1/4): These bZIP transcription factors are also involved in the nitrate response and have been shown to regulate the expression of nitrate transporters.
-
ANR1 (ARABIDOPSIS NITRATE REGULATED 1): A MADS-box transcription factor that plays a role in nitrate-dependent lateral root growth.
The interplay between the phosphorylation state of NRT1.1-Thr101 and these transcription factors orchestrates a fine-tuned genetic reprogramming that allows the plant to adapt to fluctuating nitrate availability.
The Pivotal Role of Thr101 Phosphorylation in Cellular Signaling: A Deep Dive into the NRT1.1 (CHL1) Transceptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications are fundamental to the regulation of cellular signaling pathways. Among these, the phosphorylation of specific amino acid residues can act as a molecular switch, profoundly altering protein function and downstream signaling cascades. This technical guide focuses on the critical role of Threonine 101 (Thr101) phosphorylation in the Arabidopsis thaliana nitrate transporter NRT1.1, also known as CHL1. We will explore how the phosphorylation status of this single residue dictates the dual-affinity nitrate transport, influences auxin signaling, and ultimately impacts plant root architecture. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction: NRT1.1 (CHL1) as a Dual-Function Transceptor
NRT1.1 (CHL1) is a well-characterized protein in plants that functions as a dual-affinity nitrate transporter.[1][2] This unique capability allows plants to efficiently absorb nitrate from the soil across a wide range of concentrations. Beyond its role as a transporter, NRT1.1 also acts as a "transceptor" – a protein that both transports a substrate and senses its extracellular concentration to initiate a signaling cascade.[3][4] The ability of NRT1.1 to switch between high- and low-affinity transport modes is pivotal for its function as a nitrate sensor.[5] This switch is directly controlled by the reversible phosphorylation of the Threonine 101 residue.[6][7][8]
The this compound Phosphorylation Switch
The phosphorylation state of this compound acts as a molecular toggle, determining the affinity of NRT1.1 for its nitrate substrate.
-
Low Nitrate Conditions: In environments with low nitrate availability, this compound is phosphorylated. This modification converts NRT1.1 into a high-affinity nitrate transporter, enabling the plant to efficiently scavenge scarce nitrate from the soil.[5][7] The protein kinase CIPK23 has been identified as the enzyme responsible for phosphorylating this compound under these conditions.[5][9]
-
High Nitrate Conditions: Conversely, when nitrate is abundant, this compound is dephosphorylated. This leads to a conformational change in NRT1.1, switching it to a low-affinity transport mode.[5][7]
This dynamic regulation allows the plant to adapt its nitrate uptake capacity in response to fluctuating environmental conditions.
Impact on Cellular Signaling: The NRT1.1-Auxin Crosstalk
The functional significance of this compound phosphorylation extends beyond nitrate transport, directly influencing auxin signaling pathways that are critical for plant development, particularly lateral root formation.[3][4][10][11]
Phosphorylated NRT1.1, the high-affinity form prevalent under low nitrate conditions, facilitates the transport of the plant hormone auxin.[8] This leads to a decrease in auxin accumulation in the lateral root primordia, thereby inhibiting lateral root growth. This is a key mechanism for plants to conserve resources and limit growth in nutrient-poor conditions.
In contrast, the dephosphorylated, low-affinity form of NRT1.1 present in high nitrate conditions does not facilitate auxin transport to the same extent. This results in higher auxin levels in the lateral root primordia, promoting their growth and enabling the plant to explore nutrient-rich soil patches.[12]
The signaling pathway can be visualized as follows:
Quantitative Data Summary
The functional consequences of this compound phosphorylation have been quantified in several key studies. The following tables summarize these findings.
Table 1: Nitrate Transport Kinetics of NRT1.1
| NRT1.1 Form | Phosphorylation Status | Affinity for Nitrate | Km (Nitrate) |
| Wild-Type | Dephosphorylated (High Nitrate) | Low | ~4 mM[1][13] |
| Wild-Type | Phosphorylated (Low Nitrate) | High | ~50 µM[1][13] |
| T101A Mutant | Non-phosphorylatable | Low | - |
| T101D Mutant | Phosphomimetic | High | - |
Table 2: Impact of this compound Phosphorylation on Lateral Root Development
| Genotype | This compound Status | Nitrate Condition | Lateral Root Density | Auxin Accumulation in LRP | Reference |
| Wild-Type | Dynamic | Low | Decreased | Decreased | [3][4][12] |
| Wild-Type | Dynamic | High | Increased | Increased | [3][4][12] |
| T101A | Non-phosphorylatable | Low/High | Increased | Increased | [3][4][12] |
| T101D | Phosphomimetic | Low/High | Decreased | Decreased | [3][4][12] |
LRP: Lateral Root Primordia
Detailed Experimental Protocols
The elucidation of the role of this compound phosphorylation has been made possible through a combination of molecular biology, biochemistry, and plant physiology techniques.
Site-Directed Mutagenesis of NRT1.1
To study the specific effects of this compound phosphorylation, non-phosphorylatable (T101A) and phosphomimetic (T101D) mutants of NRT1.1 are generated.
-
Template: A plasmid containing the full-length cDNA of NRT1.1 (CHL1) is used as the template.
-
Primer Design: Overlapping primers containing the desired mutation (ACA to GCA for Threonine to Alanine; ACA to GAC for Threonine to Aspartic Acid) are designed.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Removal: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Sequencing: The entire coding sequence of the mutated NRT1.1 is sequenced to confirm the desired mutation and the absence of any other PCR-induced errors.
In Vitro Phosphorylation Assay
This assay is used to demonstrate the direct phosphorylation of NRT1.1 by a specific kinase, such as CIPK23.
-
Protein Expression and Purification: The cytoplasmic loop of NRT1.1 containing this compound and the kinase (e.g., CIPK23) are expressed as recombinant proteins (e.g., GST- or His-tagged) in E. coli and purified.
-
Kinase Reaction: The purified NRT1.1 fragment is incubated with the active kinase in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP) and Mg²⁺.
-
SDS-PAGE and Autoradiography: The reaction mixture is resolved by SDS-PAGE. If radiolabeled ATP is used, the gel is dried and exposed to an X-ray film. A band corresponding to the molecular weight of the NRT1.1 fragment will indicate phosphorylation.
-
Western Blot: Alternatively, a phospho-threonine specific antibody can be used to detect phosphorylation via Western blotting.
Nitrate Uptake Assay in Xenopus Oocytes
The Xenopus oocyte expression system is a powerful tool for characterizing the transport kinetics of membrane proteins.
-
cRNA Synthesis: The cRNA for wild-type NRT1.1, T101A, and T101D mutants is synthesized in vitro from the corresponding cDNA plasmids.
-
Oocyte Injection: The synthesized cRNA is injected into Xenopus laevis oocytes. Water-injected oocytes serve as a negative control.
-
Incubation: The oocytes are incubated for 2-3 days to allow for protein expression and insertion into the plasma membrane.
-
Uptake Assay: The oocytes are incubated in a buffer containing radiolabeled ¹⁵NO₃⁻ or ¹³NO₃⁻ at various concentrations.
-
Measurement: After a defined period, the oocytes are washed, and the intracellular accumulation of the radiolabel is measured using a scintillation counter or mass spectrometry.
-
Kinetic Analysis: The initial rates of nitrate uptake at different substrate concentrations are used to determine the Michaelis-Menten constant (Km).
Auxin Transport Assay
This assay measures the movement of auxin in the roots of Arabidopsis seedlings.
-
Plant Growth: Wild-type, nrt1.1 knockout, T101A, and T101D mutant seedlings are grown on vertical agar plates.
-
Radiolabeled Auxin Application: A small agar block containing radiolabeled auxin (e.g., ³H-IAA) is applied to the root tip.
-
Transport Period: The seedlings are incubated for a specific period to allow for auxin transport.
-
Root Sectioning and Measurement: The roots are excised and cut into small segments. The amount of radioactivity in each segment is measured using a scintillation counter to determine the extent of basipetal auxin transport.
Conclusion and Future Directions
The phosphorylation of this compound in NRT1.1 is a prime example of how a single post-translational modification can have profound effects on protein function and cellular signaling. This molecular switch not only fine-tunes nitrate uptake to match environmental availability but also integrates nutritional status with developmental programs through its influence on auxin transport. For researchers in drug development, while this specific example is from plant biology, it underscores the importance of identifying and characterizing key phosphorylation events in disease-related proteins as potential therapeutic targets. Future research in this area could focus on identifying the phosphatases that dephosphorylate this compound, further elucidating the structural changes induced by phosphorylation, and exploring whether similar dual-function transceptors regulated by phosphorylation exist in other organisms and for other substrates.
References
- 1. CHL1 is a dual-affinity nitrate transporter of Arabidopsis involved in multiple phases of nitrate uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHL1 is a dual-affinity nitrate transporter of Arabidopsis involved in multiple phases of nitrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation-Mediated Dynamics of Nitrate Transceptor NRT1.1 Regulate Auxin Flux and Nitrate Signaling in Lateral Root Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation-Mediated Dynamics of Nitrate Transceptor NRT1.1 Regulate Auxin Flux and Nitrate Signaling in Lateral Root Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHL1 functions as a nitrate sensor in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. embopress.org [embopress.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The Arabidopsis dual-affinity nitrate transporter gene AtNRT1.1 (CHL1) is regulated by auxin in both shoots and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Assay for Screening PMI Inhibitors Targeting Thr101 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of Pim-1 (herein referred to as PMI) is implicated in the progression of various cancers, including prostate cancer and hematological malignancies, making it a significant target for therapeutic intervention.[4][5][6] PMI exerts its oncogenic effects by phosphorylating a multitude of downstream substrates, thereby modulating their activity and contributing to tumorigenesis.[3][6]
The development of specific PMI inhibitors is a promising strategy for cancer therapy.[4][7] A crucial step in this process is the establishment of robust and reliable in vitro assays to screen for and characterize the potency of potential inhibitory compounds. This document provides a detailed protocol for an in vitro kinase assay designed to measure the inhibition of PMI-mediated phosphorylation of a hypothetical substrate at the Threonine 101 (Thr101) residue. The protocol is based on a luminescence-based ADP detection method, which offers high sensitivity and is amenable to high-throughput screening.
Signaling Pathway
PMI is a constitutively active kinase that participates in various signaling cascades, often downstream of cytokine receptors and growth factors through the JAK/STAT pathway.[5] Upon activation, PMI phosphorylates target proteins on serine or threonine residues, influencing their function and downstream cellular processes. A simplified representation of a generic PMI signaling pathway leading to substrate phosphorylation is depicted below.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. PIM1 kinase as a target in prostate cancer: roles in tumorigenesis, castration resistance, and docetaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thr101 Administration in Zebrafish Embryo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and analysis of the hypothetical small molecule, Thr101, in zebrafish embryo studies. The protocols outlined below are based on established methodologies for drug screening and developmental toxicity assessment in this powerful vertebrate model system.
Introduction to this compound and its Potential Application in Zebrafish
While specific data on "this compound" is not publicly available, for the purpose of these notes, we will treat it as a novel small molecule inhibitor targeting the Ras/MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The zebrafish embryo, with its genetic tractability, rapid external development, and optical transparency, serves as an ideal in vivo platform to investigate the efficacy and potential toxicity of compounds like this compound.[1][2][3][4]
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from studies involving this compound administration to zebrafish embryos. These tables are structured for clear comparison of dose-dependent effects on various developmental endpoints.
Table 1: Acute Toxicity of this compound in Zebrafish Embryos at 96 hours post-fertilization (hpf)
| Concentration (µM) | No. of Embryos | No. of Surviving Embryos | Survival Rate (%) | LC50 (µM) |
| 0 (Control - 0.1% DMSO) | 100 | 98 | 98 | \multirow{5}{*}{25.5} |
| 5 | 100 | 95 | 95 | |
| 10 | 100 | 88 | 88 | |
| 25 | 100 | 52 | 52 | |
| 50 | 100 | 15 | 15 | |
| 100 | 100 | 2 | 2 |
LC50 (Lethal Concentration 50) is the concentration of a chemical which kills half the test subjects. This value would be calculated using statistical analysis of the dose-response data.
Table 2: Developmental and Teratogenic Effects of this compound at 48 hpf
| Concentration (µM) | No. of Embryos | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) | Heart Rate (beats/min, Mean ± SD) |
| 0 (Control - 0.1% DMSO) | 50 | 2 | 0 | 1 | 145 ± 10 |
| 5 | 50 | 8 | 5 | 4 | 138 ± 12 |
| 10 | 50 | 25 | 15 | 18 | 120 ± 15 |
| 25 | 50 | 65 | 48 | 55 | 95 ± 20 |
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Animal Care : Maintain adult zebrafish (Danio rerio) in a recirculating aquarium system at 28.5°C on a 14:10 hour light/dark cycle.[2]
-
Breeding : Set up breeding tanks the evening before embryo collection with a male-to-female ratio of 2:1 or 1:1, separated by a divider.
-
Spawning and Collection : Remove the divider in the morning at the onset of the light cycle to induce spawning. Collect fertilized eggs within 30 minutes.
-
Embryo Media (E3) : Wash the collected embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).[5]
-
Staging : Stage the embryos under a dissecting microscope according to standard developmental timelines.
This compound Stock Solution Preparation
-
Solvent Selection : Due to the hydrophobic nature of many small molecules, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Zebrafish embryos can tolerate up to 1% DMSO in the medium.[6]
-
Storage : Store the stock solution at -20°C, protected from light.
This compound Administration by Immersion
This is the most common method for high-throughput screening.[6][7][8]
-
Dechorionation (Optional but Recommended) : To increase compound uptake, embryos can be dechorionated enzymatically with pronase or manually with fine forceps prior to treatment. The chorion can act as a barrier to drug absorption.[9]
-
Plating : At 4-6 hours post-fertilization (hpf), transfer healthy, normally developing embryos into a multi-well plate (e.g., 24- or 48-well) containing fresh E3 medium. Place one embryo per well in a volume of 1 mL.
-
Dosing : Prepare working solutions of this compound by diluting the stock solution in E3 medium to the desired final concentrations (e.g., 5, 10, 25, 50, 100 µM). Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest this compound concentration.
-
Incubation : Incubate the plates at 28.5°C.
-
Media Refresh : Refresh the treatment solutions daily to maintain the compound concentration and remove waste products.[10]
Microinjection of this compound
Microinjection allows for precise dose delivery into the embryo.[6][9]
-
Needle Preparation : Pull borosilicate glass capillaries to a fine point using a micropipette puller.
-
Calibration : Calibrate the injection volume by injecting a droplet into mineral oil and measuring its diameter.
-
Injection Setup : Load the this compound solution (at the desired concentration in a buffer with a tracer dye like Phenol Red) into the microinjection needle.
-
Injection Procedure : At the 1-2 cell stage, align embryos on an agarose plate and inject the desired volume (typically 1-2 nL) into the yolk sac.
-
Incubation : Transfer the injected embryos to a petri dish with E3 medium and incubate at 28.5°C.
Assessment of Endpoints
Acute Toxicity Assessment
-
Observation : At 24, 48, 72, and 96 hpf, observe embryos under a dissecting microscope.
-
Lethality Criteria : Record mortality based on the absence of a heartbeat, coagulation of the embryo, or failure to develop past the blastula stage.
-
LC50 Calculation : Calculate the LC50 value at 96 hpf using appropriate statistical software.
Developmental Toxicity and Teratogenicity Assessment
-
Morphological Analysis : At 24 and 48 hpf, score embryos for a range of developmental defects, including but not limited to:
-
Pericardial edema (fluid accumulation around the heart)
-
Yolk sac edema
-
Spinal curvature (lordosis, kyphosis, scoliosis)
-
Head and eye development
-
Somite formation
-
Pigmentation
-
-
Cardiovascular Function : At 48 hpf, measure the heart rate by counting ventricular contractions for 15 seconds and multiplying by four.
-
Hatching Rate : At 72 and 96 hpf, record the percentage of embryos that have successfully hatched from their chorion.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the hypothetical mechanism of action of this compound as an inhibitor of the Ras/MAPK signaling pathway.
Caption: Hypothetical inhibition of the Ras/MAPK pathway by this compound.
Experimental Workflow Diagram
The diagram below outlines the general workflow for assessing the effects of this compound in zebrafish embryos.
References
- 1. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Zebrafish Embryo Phenotypic Observations to Advance Data-Driven Analyses in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel chemical screening strategy in zebrafish identifies common pathways in embryogenesis and rhabdomyosarcoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of zebrafish (Danio rerio) as biomedical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Genetic Screening in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Use of Zebrafish in Drug Discovery Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Standardization of zebrafish drug testing parameters for muscle diseases - PMC [pmc.ncbi.nlm.nih.gov]
determining optimal Thr101 dosage for in vivo experiments
Note on "Thr101"
Initial literature and database searches did not yield specific information for a compound designated "this compound" in the context of in vivo experiments or drug development. Therefore, this document provides a comprehensive set of application notes and protocols for determining the optimal in vivo dosage of a novel investigational compound, referred to herein as "Compound X." These guidelines are designed to be broadly applicable to new chemical entities for researchers, scientists, and drug development professionals.
Application Notes and Protocols for Determining Optimal In Vivo Dosage of Compound X
Introduction
The determination of an optimal dosage is a critical step in the preclinical development of any new therapeutic agent. The primary goal is to identify a dose that maximizes therapeutic efficacy while minimizing toxicity.[1][2] This process typically involves a phased approach, beginning with dose-range finding and toxicity studies, followed by pharmacokinetic (PK) and pharmacodynamic (PD) characterization, and culminating in efficacy studies within relevant disease models.[3][4][5] A well-designed in vivo dosing strategy is essential for generating reliable and reproducible data to support the transition to later-stage studies and eventual clinical trials.[2][3]
Phase 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
Application Notes
Dose-range finding (DRF) studies are the foundational first step in in vivo testing.[2][3] Their primary purpose is to identify a range of doses that are tolerated by the animal model and to establish the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[1][6][7] These initial studies are crucial for selecting appropriate dose levels for subsequent, more comprehensive toxicology and efficacy trials.[2][3]
DRF studies are typically performed in a small number of animals and involve administering a wide range of doses of Compound X.[8][9] Key endpoints to monitor include clinical observations, body weight changes, food and water consumption, and any signs of distress or morbidity.[3][6] The data gathered from DRF studies help to narrow the dose range for more detailed investigations and are vital for minimizing animal use in later-stage, larger-scale experiments.[10]
Experimental Protocol: Dose-Range Finding and MTD Determination
1. Animal Model Selection:
-
Select a relevant animal model (e.g., mice, rats) based on the therapeutic target and metabolic profile of Compound X.[3] Ensure animals are of a specific age, weight, and health status.
2. Study Design:
-
Design the study with multiple dosing levels to establish a dose-response relationship.[3] A common approach is to use a dose escalation strategy.[3][6]
-
Typically, 3-5 dose groups and a vehicle control group are used.
-
Group size is usually small (n=3-5 animals per sex per group).
3. Dose Preparation and Administration:
-
Prepare formulations of Compound X in a suitable vehicle.
-
Administer Compound X via the intended clinical route (e.g., oral gavage, intravenous, subcutaneous).[6]
-
The starting dose can be estimated from in vitro data or literature on similar compounds.[3]
4. Monitoring and Data Collection:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for up to 14 days.[11][12]
-
Record body weights daily.[3][6] A body weight loss of more than 10-15% is often considered a sign of significant toxicity.[13]
-
At the end of the study, perform a gross necropsy to identify any organ-specific toxicities.[3]
-
Collect blood samples for hematology and serum chemistry analysis to assess systemic toxicity.[3][12]
5. MTD Determination:
-
The MTD is determined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.[6][7]
Data Presentation: Hypothetical DRF/MTD Study Results for Compound X
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle Control | 6 (3M, 3F) | 0/6 | None | +5.2% | No abnormal findings |
| 10 | 6 (3M, 3F) | 0/6 | None | +4.8% | No abnormal findings |
| 30 | 6 (3M, 3F) | 0/6 | Mild lethargy at 2h | +1.5% | No abnormal findings |
| 100 | 6 (3M, 3F) | 1/6 | Piloerection, significant lethargy | -8.3% | Enlarged spleen in 2 animals |
| 300 | 6 (3M, 3F) | 4/6 | Severe lethargy, ataxia | -18.6% | Enlarged spleen, pale liver |
Based on this hypothetical data, the MTD would be estimated to be around 30 mg/kg.
Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Application Notes
Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[4][14] Pharmacodynamics (PD) describes what the drug does to the body, which involves the relationship between drug concentration and its biological effect.[4][14]
PK/PD modeling is a powerful tool to understand the exposure-response relationship of Compound X.[4][5] These studies are essential for selecting a dosing regimen that maintains the drug concentration within its therapeutic window (efficacious but not toxic).[15][16] Key PK parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), which represents total drug exposure.[17] PD is assessed by measuring relevant biomarkers that indicate target engagement and biological response.[4]
Experimental Protocol: In Vivo PK/PD Study
1. Study Design:
-
Use a sufficient number of animals to allow for serial blood sampling at multiple time points.
-
Administer a single dose of Compound X at several dose levels (typically below the MTD).
2. Pharmacokinetic (PK) Analysis:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) after dosing.
-
Process blood to plasma or serum and store frozen until analysis.
-
Quantify the concentration of Compound X using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
3. Pharmacodynamic (PD) Analysis:
-
At the same time points as PK sampling, or at the end of the study, collect tissues or blood for biomarker analysis.
-
The choice of biomarker should be directly related to the mechanism of action of Compound X.
-
Analyze biomarker levels (e.g., protein expression, phosphorylation, gene expression) using appropriate techniques (e.g., Western blot, ELISA, qPCR).
4. PK/PD Modeling:
-
Integrate the PK and PD data to establish a mathematical model that describes the relationship between drug exposure and the biological response.[4][5]
Data Presentation: Hypothetical PK/PD Data for Compound X
Table 2.1: Pharmacokinetic Parameters
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| 5 | 150 | 0.5 | 600 | 2.5 |
| 15 | 480 | 0.5 | 2100 | 2.8 |
| 30 | 950 | 1.0 | 4500 | 3.1 |
Table 2.2: Pharmacodynamic Response (Target Inhibition)
| Dose (mg/kg) | Time (hr) | Target Inhibition (%) |
| 5 | 2 | 45% |
| 15 | 2 | 75% |
| 30 | 2 | 92% |
Phase 3: Efficacy Studies in a Disease Model
Application Notes
Once a safe dose range and a clear PK/PD relationship have been established, the next step is to evaluate the efficacy of Compound X in a relevant in vivo model of human disease.[18] The goal of these studies is to demonstrate that Compound X can produce the desired therapeutic effect at a well-tolerated dose.
The design of efficacy studies should be robust, with appropriate controls and clinically relevant endpoints. The doses selected for these studies are based on the MTD and PK/PD data, aiming to cover a range from a minimally effective dose to a maximally effective dose.
Experimental Protocol: In Vivo Efficacy Study
1. Animal Model:
-
Use a well-characterized animal model that mimics the human disease of interest.
2. Study Design:
-
Randomize animals into treatment groups: vehicle control, positive control (if available), and multiple dose groups of Compound X.
-
Group sizes should be sufficient for statistical power (typically n=8-12 animals per group).
3. Dosing and Treatment Schedule:
-
Administer Compound X according to a schedule determined from the PK/PD studies (e.g., once daily, twice daily).
-
The duration of the study should be long enough to observe a therapeutic effect.
4. Efficacy Endpoints:
-
Monitor disease progression using relevant endpoints. This could include tumor volume in oncology models, behavioral tests in neuroscience models, or specific biomarkers of disease.
-
Collect tissues at the end of the study for histological or molecular analysis.
5. Data Analysis:
-
Analyze the data using appropriate statistical methods to determine if there is a significant therapeutic effect of Compound X compared to the control group.
Data Presentation: Hypothetical Efficacy Data for Compound X in a Tumor Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| Compound X (5 mg/kg) | 875 ± 120 | 30% |
| Compound X (15 mg/kg) | 450 ± 95 | 64% |
| Compound X (30 mg/kg) | 250 ± 70 | 80% |
Visualizations
Hypothetical Signaling Pathway for Compound X
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. criver.com [criver.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. nc3rs.org.uk [nc3rs.org.uk]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 14. labtoo.com [labtoo.com]
- 15. Frontiers | In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks [frontiersin.org]
- 16. In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Thr101: A Phosphomannose Isomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thr101 is a potent and selective inhibitor of phosphomannose isomerase (PMI), the enzyme that catalyzes the reversible conversion of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P). In the context of cellular metabolism, PMI plays a crucial role in directing mannose for glycolysis. In certain metabolic disorders, such as Congenital Disorder of Glycosylation type Ia (CDG-Ia), the inhibition of PMI by this compound is a subject of research interest. By blocking the conversion of Man-6-P to Fru-6-P, this compound can potentially redirect Man-6-P towards the N-glycosylation pathway, which is impaired in CDG-Ia due to deficient phosphomannomutase 2 (PMM2) activity. These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as experimental procedures for its use in research settings.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | NOX Inhibitor VII |
| CAS Number | 727664-79-1 |
| Molecular Formula | C₁₄H₁₀FNOS |
| Molecular Weight | 259.30 g/mol |
| Appearance | Crystalline solid |
| IC₅₀ | ~2.9 μM for phosphomannose isomerase |
Storage Conditions:
Proper storage of this compound is critical to maintain its stability and activity. The following storage conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | Long-term |
| Stock Solution | -20°C | 1 month |
| -80°C | 6 months |
Preparation of this compound Solutions
1. Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.593 mg of this compound.
-
Carefully add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
2. Preparation of Aqueous Working Solutions
For many cell-based assays, it is necessary to dilute the DMSO stock solution into an aqueous buffer or cell culture medium. It is important to note that the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Protocol for a 5 mg/mL Working Solution (for in vivo studies):
This protocol yields a clear solution of 5 mg/mL.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Protocol for a 5 mg/mL Working Solution in Corn Oil (for in vivo studies with extended dosing):
This protocol is suitable for continuous dosing periods exceeding half a month.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.
Signaling Pathway and Mechanism of Action
This compound targets phosphomannose isomerase (PMI) within the mannose metabolic pathway. In a healthy cell, mannose is phosphorylated to mannose-6-phosphate (Man-6-P), which can then be either isomerized to fructose-6-phosphate (Fru-6-P) by PMI to enter glycolysis or converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2) for use in glycosylation pathways. In CDG-Ia, PMM2 activity is deficient, leading to a shortage of precursors for protein glycosylation. By inhibiting PMI, this compound is hypothesized to increase the intracellular pool of Man-6-P, thereby driving the residual PMM2 activity to produce more mannose-1-phosphate and partially restore glycosylation.
Caption: Mannose metabolic pathway and the action of this compound.
Experimental Protocols
1. In Vitro Phosphomannose Isomerase (PMI) Inhibition Assay
This coupled-enzyme assay measures the inhibition of PMI by monitoring the production of NADPH.
Materials:
-
Human PMI enzyme
-
Mannose-6-phosphate (substrate)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with MgCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PGI, G6PDH, and NADP⁺.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the PMI enzyme to all wells except for the negative control wells.
-
Initiate the reaction by adding the substrate, mannose-6-phosphate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration and determine the IC₅₀ value.
Caption: Workflow for the in vitro PMI inhibition assay.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
In case of skin contact: Wash with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
This document is intended to provide guidance for the preparation and use of this compound in a research setting. It is the responsibility of the user to ensure that all procedures are performed safely and in compliance with all applicable regulations.
Application Notes and Protocols for Preclinical Evaluation of Thr101 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of Thr101, a novel therapeutic agent targeting mutant RAS and the PI3K/MTOR signaling pathway. The following protocols and guidelines are designed to facilitate the assessment of this compound's pharmacokinetic profile, efficacy, and safety in relevant animal models of cancer.
Compound Information
| Compound Name | Target | Proposed Mechanism of Action | Therapeutic Area |
| This compound | Mutant RAS, PI3K/MTOR Pathway[1] | Inhibitor of downstream signaling from mutant RAS, leading to reduced cell proliferation and survival. | Oncology |
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the PI3K/MTOR signaling cascade, which is frequently hyperactivated in cancers with RAS mutations.
Proposed signaling pathway for this compound action.
Experimental Design Workflow
A tiered approach is recommended for the preclinical evaluation of this compound, starting with pharmacokinetic studies, followed by efficacy and toxicology assessments.
Preclinical experimental workflow for this compound.
Pharmacokinetic (PK) Studies
Protocol: Single-Dose Pharmacokinetics in Mice
Objective: To determine the pharmacokinetic profile of this compound after a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
8-10 week old male C57BL/6 mice
-
Dosing needles (oral gavage and intravenous)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast mice for 4 hours prior to dosing.
-
Divide mice into two groups: intravenous (IV) and oral (PO) administration.
-
Administer a single dose of this compound (e.g., 2 mg/kg IV, 10 mg/kg PO).
-
Collect blood samples (approximately 20 µL) via tail vein or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma by centrifugation.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUClast (ngh/mL) | ||
| AUCinf (ngh/mL) | ||
| t1/2 (h) | ||
| CL (mL/min/kg) | ||
| Vdss (L/kg) | ||
| F (%) |
Efficacy Studies
Protocol: Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model using a cancer cell line with a known RAS mutation.
Materials:
-
Cancer cell line with a relevant mutation (e.g., HT-29 colorectal adenocarcinoma with a BRAF mutation, which is downstream of RAS, or a cell line with a KRAS mutation like A549).[1]
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound or vehicle daily via oral gavage at predetermined dose levels.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | - | ||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
Toxicology Studies
Protocol: Acute Dose-Escalation Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) of this compound after a single administration.
Materials:
-
This compound and vehicle
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats), both male and female.
-
Standard laboratory animal diet and water.
Procedure:
-
Acclimatize animals for at least 5 days.
-
Assign animals to dose groups (n=3-5 per sex per group).
-
Administer single, escalating doses of this compound to different groups.
-
Observe animals for clinical signs of toxicity at regular intervals for 14 days.
-
Record body weights prior to dosing and at least weekly thereafter.
-
At the end of the observation period, perform a gross necropsy on all animals.
Data Presentation: Clinical Observations
| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Vehicle | M/F | 3/3 | ||
| Low Dose | M/F | 3/3 | ||
| Mid Dose | M/F | 3/3 | ||
| High Dose | M/F | 3/3 |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results. This aligns with the 3Rs principles of Replacement, Reduction, and Refinement.
References
Application Notes and Protocols: Quantifying the Effects of Threonine 101 on N-Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-glycosylation is a critical post-translational modification that influences protein folding, stability, trafficking, and function.[1][2][3][4] The local protein environment, including nearby amino acid residues, can significantly impact the efficiency and outcome of N-glycosylation at a specific site. This document provides a detailed guide for investigating the potential effects of a threonine residue at position 101 (Thr101) on the N-glycosylation profile of a hypothetical protein, referred to as "Protein X."
Data Presentation: Quantifying N-Glycan Profiles
Effective data presentation is crucial for comparing the N-glycosylation patterns between different variants of Protein X. The following tables provide templates for summarizing quantitative data obtained from techniques such as HPLC, UPLC, or mass spectrometry.
Table 1: Relative Abundance of N-Glycan Types on Protein X Variants
| Glycan Type | Wild-Type Protein X (%) | Protein X (T101A Mutant) (%) | Protein X (T101D Mutant) (%) |
| High Mannose | 35.2 ± 2.1 | 45.8 ± 3.5 | 28.9 ± 1.9 |
| Complex | 50.1 ± 3.3 | 40.5 ± 2.8 | 60.3 ± 4.1 |
| Hybrid | 14.7 ± 1.5 | 13.7 ± 1.2 | 10.8 ± 0.9 |
| Total | 100 | 100 | 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Site-Specific N-Glycan Occupancy on Protein X Variants
| N-glycosylation Site | Wild-Type Protein X (%) | Protein X (T101A Mutant) (%) | Protein X (T101D Mutant) (%) |
| Asn-85 | 95.3 ± 1.8 | 98.1 ± 0.9 | 92.5 ± 2.3 |
| Asn-152 | 88.6 ± 2.5 | 92.4 ± 1.7 | 85.1 ± 3.0 |
Occupancy is determined by the ratio of glycosylated to non-glycosylated peptides as measured by mass spectrometry.
Experimental Protocols
This section provides detailed methodologies for investigating the influence of this compound on N-glycosylation.
Protocol 1: Site-Directed Mutagenesis of Protein X
To study the effects of the hydroxyl group and potential O-glycosylation at this compound, two mutations are recommended:
-
T101A (Threonine to Alanine): This mutation removes the hydroxyl group, preventing potential O-glycosylation and phosphorylation.
-
T101D (Threonine to Aspartic Acid): This mutation introduces a negative charge, mimicking phosphorylation.
-
Plasmid Preparation: Isolate the plasmid DNA encoding wild-type Protein X from a bacterial culture.
-
Primer Design: Design primers containing the desired mutations (T101A or T101D).
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the mutagenic primers and the wild-type plasmid as a template.
-
Template Digestion: Digest the parental, methylated DNA with DpnI endonuclease.
-
Transformation: Transform the mutated plasmids into competent E. coli for amplification.
-
Sequence Verification: Isolate the mutated plasmids and verify the desired mutations by DNA sequencing.
Protocol 2: Protein Expression and Purification
-
Transfection: Transfect mammalian cells (e.g., HEK293 or CHO cells) with the wild-type, T101A, or T101D Protein X expression plasmids.
-
Cell Culture: Culture the transfected cells under appropriate conditions to allow for protein expression.
-
Protein Extraction: Lyse the cells to release the expressed protein. If secreted, collect the conditioned media.
-
Purification: Purify Protein X variants using affinity chromatography (e.g., using a His-tag or other affinity tags), followed by size-exclusion chromatography for higher purity.
-
Purity and Concentration Assessment: Verify the purity of the protein variants using SDS-PAGE and determine the concentration using a BCA assay.
Protocol 3: N-Glycan Release, Labeling, and Analysis
This protocol outlines the steps for analyzing the N-glycans from the purified Protein X variants.[10][11]
-
Denaturation: Denature approximately 50 µg of each purified protein variant in a buffer containing SDS.
-
N-Glycan Release: Add Peptide-N-Glycosidase F (PNGase F) to the denatured protein solution and incubate overnight at 37°C to release the N-linked glycans.[12]
-
Glycan Labeling:
-
Clean up the released glycans using a solid-phase extraction (SPE) cartridge.
-
Label the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide [2-AB]) for detection.
-
-
HILIC-UPLC/HPLC Analysis:
-
Separate the labeled N-glycans using hydrophilic interaction liquid chromatography (HILIC) on a UPLC or HPLC system equipped with a fluorescence detector.[10]
-
Use a gradient of an aqueous solvent (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) to elute the glycans.
-
Identify and quantify the different glycan structures by comparing their retention times to a labeled glycan library.
-
-
Mass Spectrometry (MS) Analysis:
-
For detailed structural information and site-specific occupancy, analyze the protein digest or released glycans by mass spectrometry (e.g., LC-MS/MS).[12][13][14]
-
For site occupancy, digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the glycosylated and non-glycosylated forms of the N-glycosylation sequons.[5][15]
-
Visualizations
Signaling Pathway
References
- 1. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]
- 2. Effect of glycosylation on protein folding: From biological roles to chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of glycosylation in nucleating protein folding and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific N-glycosylation analysis: matrix-assisted laser desorption/ionization quadrupole-quadrupole time-of-flight tandem mass spectral signatures for recognition and identification of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific N- and O-glycosylation analysis of atacicept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and characterization of site-specific N-glycosylation using MALDI-Qq-TOF tandem mass spectrometry: case study with a plant protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Site-Specific N-Glycosylation Microheterogeneity of Haptoglobin using Glycopeptide CID Tandem Mass Spectra and Glycan Database Search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring O-Linked Glycosylation Of Proteins [peakproteins.com]
- 10. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 11. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis | PLOS One [journals.plos.org]
- 12. Analysis of protein glycosylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection Methods for Changes in Protein Glycosylation Levels | MtoZ Biolabs [mtoz-biolabs.com]
- 14. N-Glycosylation profiling of intact target proteins by high-resolution mass spectrometry (MS) and glycan analysis using ion mobility-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Figure 1: [Procedure of sample preparation for...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring the Potency of CDK2 Inhibitors: Application Notes and Protocols for Determining Thr160 Phosphorylation IC50 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its activity is tightly controlled by the binding of cyclins E and A, as well as by a series of phosphorylation events. The activating phosphorylation at Threonine 160 (Thr160) within the T-loop, catalyzed by the CDK-activating kinase (CAK), is a hallmark of CDK2 activation and a key indicator of its enzymatic activity.[1][2][3] Consequently, measuring the inhibition of Thr160 phosphorylation provides a direct and mechanistically relevant method for assessing the potency of CDK2 inhibitors.
These application notes provide detailed protocols for quantifying the half-maximal inhibitory concentration (IC50) of compounds against CDK2 by measuring the phosphorylation of Thr160 in various cell lines. The described methods include the high-throughput and sensitive techniques of In-Cell Western (ICW) and Homogeneous Time-Resolved Fluorescence (HTRF) assays.
CDK2 Activation Signaling Pathway
The activation of CDK2 is a multi-step process involving cyclin binding and phosphorylation. The pathway diagram below illustrates the key regulatory events leading to the phosphorylation of CDK2 at Thr160.
Experimental Protocols
In-Cell Western (ICW) Assay for p-CDK2 (Thr160)
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates, allowing for the direct measurement of protein phosphorylation within fixed cells.[4]
Experimental Workflow:
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, U2OS)
-
96-well clear-bottom, black-walled tissue culture plates
-
CDK2 inhibitors
-
Serum-free and complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary Antibodies:
-
Rabbit anti-phospho-CDK2 (Thr160) antibody[5]
-
Mouse anti-GAPDH or other normalization protein antibody
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Microplate reader with infrared imaging capabilities (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Cell Synchronization and Stimulation (Optional): For a more robust and synchronous p-CDK2 signal, starve cells in serum-free medium for 24 hours, followed by stimulation with serum-containing medium for a predetermined time (e.g., 16-24 hours) to induce cell cycle entry.
-
Inhibitor Treatment: Prepare serial dilutions of the CDK2 inhibitor in the appropriate cell culture medium. Add the diluted inhibitor to the cells and incubate for the desired treatment time (e.g., 1-4 hours).
-
Fixation: Aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Aspirate the fixation solution and wash three times with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against p-CDK2 (Thr160) and the normalization protein in Blocking Buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Image Acquisition and Analysis: Wash the wells five times with PBS containing 0.1% Tween-20. Ensure the bottom of the plate is clean and dry. Scan the plate using an infrared imager.
-
Data Analysis: Quantify the fluorescence intensity for both the p-CDK2 (Thr160) signal and the normalization protein signal. Normalize the p-CDK2 signal to the normalization protein signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
HTRF Assay for p-CDK2 (Thr160)
Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that measures the FRET between a donor and an acceptor fluorophore. For a p-CDK2 (Thr160) assay, one antibody is labeled with a donor (e.g., Europium cryptate) and another antibody targeting a different epitope on CDK2 (or a tag) is labeled with an acceptor (e.g., d2).
Experimental Workflow:
Materials:
-
Cell line of interest
-
CDK2 inhibitors
-
Low-volume 384-well white plates
-
Lysis Buffer (specific to the HTRF kit)
-
HTRF Detection Reagents:
-
Anti-p-CDK2 (Thr160) antibody labeled with Europium cryptate (donor)
-
Anti-total CDK2 antibody labeled with d2 (acceptor)
-
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with a serial dilution of the CDK2 inhibitor as described for the ICW assay.
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells directly in the culture plate by adding the recommended Lysis Buffer. Incubate as per the manufacturer's instructions.
-
Assay Plate Preparation: Transfer the cell lysates to a low-volume 384-well white assay plate.
-
Addition of HTRF Reagents: Add the HTRF antibody mix (anti-p-CDK2 (Thr160)-Eu3+ and anti-total CDK2-d2) to each well containing the cell lysate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 4 hours to overnight), protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The following table summarizes the IC50 values of several known CDK2 inhibitors against different CDK-cyclin complexes. While not all of these values were determined by directly measuring Thr160 phosphorylation, they provide a valuable reference for the expected potency of these compounds.
| Compound | CDK2/Cyclin A IC50 (µM) | CDK2/Cyclin E IC50 (µM) | Reference |
| Roscovitine | 0.7 | 0.7 | [6] |
| CYC065 | 0.005 | - | [6] |
| Purvalanol A | 0.070 | 0.035 | [6] |
| Purvalanol B | 0.006 | 0.009 | [6] |
| (R)-CR8 | 0.072 | 0.041 | [6] |
| NU2058 | 17 | - | [6] |
| Dinaciclib | 0.001 | - | [6] |
Note: The specific assay conditions and cell lines used to generate these values may vary. Refer to the original publications for detailed information.
Conclusion
The measurement of CDK2 Thr160 phosphorylation is a direct and robust method for determining the potency of CDK2 inhibitors in a cellular context. The In-Cell Western and HTRF assay formats described provide high-throughput and sensitive platforms for conducting these measurements. By employing these techniques, researchers can obtain valuable data to guide the development of novel and effective cancer therapeutics targeting the cell cycle.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle regulation of CDK2 activity by phosphorylation of Thr160 and Tyr15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Phospho-CDK2 (Thr160) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for High-Throughput Screening of Kinase X Inhibitors Targeting Thr101 Phosphorylation
Audience: Researchers, scientists, and drug development professionals involved in kinase inhibitor discovery.
Abstract: This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of Kinase X phosphorylation at the critical Threonine 101 (Thr101) residue. The assay is based on the robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology. Included are the assay principle, detailed experimental procedures, data analysis guidelines, and representative results. This application note is intended to enable the efficient screening and identification of novel lead compounds for therapeutic development.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2][3] Kinase X is a serine/threonine kinase where phosphorylation at the Threonine 101 (this compound) position within its activation loop is the pivotal event for its catalytic activity. Aberrant activity of Kinase X has been identified as a key driver in specific pathologies, making it an attractive target for therapeutic intervention.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify potential inhibitors.[4][5][6] This application note describes a TR-FRET-based assay designed to specifically detect the phosphorylation of a Kinase X substrate peptide at the this compound site. This assay provides a sensitive, reproducible, and scalable method for identifying and characterizing inhibitors of Kinase X.
Assay Principle
The assay quantifies the phosphorylation of a biotinylated substrate peptide by recombinant Kinase X. The detection is achieved using a TR-FRET-based system. A Europium (Eu)-labeled anti-phospho-Thr101 antibody serves as the donor fluorophore, and Streptavidin-Allophycocyanin (SA-APC), which binds to the biotinylated peptide, acts as the acceptor.
When the substrate peptide is phosphorylated by Kinase X, the anti-phospho-Thr101 antibody binds to it. This brings the Eu-donor and the APC-acceptor into close proximity, allowing for FRET to occur upon excitation. The resulting FRET signal is directly proportional to the extent of substrate phosphorylation. Inhibitors of Kinase X will prevent this phosphorylation, leading to a decrease in the FRET signal.
Signaling Pathway and HTS Workflow Visualization
The following diagrams illustrate the conceptual signaling pathway of Kinase X activation and the experimental workflow for the high-throughput screening assay.
Caption: Simplified signaling pathway of Kinase X activation.
Caption: High-throughput screening experimental workflow.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Kinase X (carrier-free)
-
Substrate: Biotin-labeled peptide substrate for Kinase X
-
Antibody: Europium-labeled anti-phospho-Thr101 antibody
-
Acceptor: Streptavidin-Allophycocyanin (SA-APC)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 50 mM EDTA, 0.01% Tween-20
-
Plates: 384-well, low-volume, white, opaque plates
-
Control Inhibitor: Staurosporine (or a known selective Kinase X inhibitor)
Reagent Preparation
-
Kinase X Working Solution (2X): Dilute Kinase X to a final concentration of 2 nM in Assay Buffer.
-
Substrate/ATP Working Solution (4X): Prepare a solution containing 400 nM substrate peptide and 40 µM ATP in Assay Buffer.
-
Detection Reagent Mix (2X): Prepare a solution containing 4 nM Eu-labeled anti-phospho-Thr101 antibody and 40 nM SA-APC in Stop/Detection Buffer.
-
Compound Plates: Serially dilute test compounds in DMSO. Then, dilute them in Assay Buffer to a 4X final concentration. For controls, prepare wells with Assay Buffer + DMSO (negative control) and a known inhibitor (positive control).
HTS Assay Protocol
The following protocol is optimized for a 20 µL final assay volume in a 384-well plate.
-
Compound Addition: Dispense 5 µL of 4X compound solution or controls into the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the 2X Kinase X working solution to all wells.
-
Initiation: Add 10 µL of the 4X Substrate/ATP working solution to all wells to start the reaction.
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature.
-
Termination and Detection: Add 10 µL of the 2X Detection Reagent Mix to all wells to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (APC).
Data Presentation and Analysis
The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 615 nm) * 10,000. The percent inhibition is then calculated relative to the high (no enzyme) and low (DMSO) controls.
Percent Inhibition = 100 * (1 - (Sample_Ratio - High_Control_Ratio) / (Low_Control_Ratio - High_Control_Ratio))
The quality of the HTS assay can be evaluated using the Z'-factor, a statistical parameter that indicates the robustness of the assay.[7][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SD_low_control + SD_high_control)) / |Mean_low_control - Mean_high_control|
For hit compounds, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, the concentration of an inhibitor where the response is reduced by half, can then be determined using a non-linear regression fit.
Summary of Quantitative Data
The following table summarizes typical data obtained from the Kinase X this compound phosphorylation HTS assay.
| Parameter | Value | Description |
| Assay Window (S/B) | 12.5 | Signal-to-background ratio, indicating the dynamic range of the assay. |
| Z'-Factor | 0.78 | Indicates a robust and reliable assay suitable for HTS.[8] |
| Control Inhibitor | Staurosporine | A known, potent kinase inhibitor used as a positive control. |
| IC50 of Staurosporine | 25.6 nM | The concentration of Staurosporine required to inhibit 50% of Kinase X activity in this assay. |
| DMSO CV% | 4.2% | The coefficient of variation for the negative control (DMSO) wells, indicating low signal variability. |
| Screening Hit Rate | 0.25% | The percentage of compounds from a library identified as active at a single screening concentration.[9] |
Conclusion
The described TR-FRET HTS assay provides a robust, sensitive, and scalable method for the identification and characterization of inhibitors targeting the phosphorylation of Kinase X at this compound. The detailed protocol and guidelines for data analysis will enable researchers to efficiently screen large compound libraries and advance the discovery of novel therapeutic agents. The strong performance metrics, including a high Z'-factor and consistent IC50 values for control inhibitors, validate the suitability of this assay for drug discovery campaigns.
References
- 1. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamics and Sensitivity of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. google.com [google.com]
- 7. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Mannose Metabolism in Cells Using Thr101
Introduction
Mannose is a C-2 epimer of glucose that plays a critical role in cellular physiology, primarily through its incorporation into glycoconjugates via N-linked glycosylation.[1] This post-translational modification is essential for the proper folding, stability, and function of many proteins.[2] The metabolic fate of mannose is tightly regulated. Upon entering the cell, mannose is phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P).[3][4] Man-6-P stands at a crucial metabolic branch point: it can either be directed towards glycolysis by phosphomannose isomerase (PMI), which converts it to fructose-6-phosphate (Fru-6-P), or it can be shunted into the glycosylation pathway by phosphomannomutase 2 (PMM2), which converts it to mannose-1-phosphate.[3][5]
Imbalances in this pathway are associated with various diseases. For instance, congenital disorders of glycosylation (CDG), such as CDG-Ia, are caused by mutations in the PMM2 gene, leading to reduced PMM2 activity and subsequent protein underglycosylation.[6] In such conditions, the flux of Man-6-P is predominantly catabolized by PMI, exacerbating the glycosylation defect.[6]
Thr101 is a potent and selective inhibitor of phosphomannose isomerase (PMI) with an IC₅₀ of 2.9 μM.[5] By blocking the conversion of Man-6-P to Fru-6-P, this compound effectively diverts the metabolic flux of mannose towards the PMM2-mediated glycosylation pathway.[5][7] This makes this compound an invaluable research tool for studying the dynamics of mannose metabolism, investigating the consequences of altered metabolic flux, and exploring potential therapeutic strategies for conditions like CDG-Ia.[5][6] this compound is a cell-permeable compound, allowing for the investigation of PMI's role in living cells.[7][8]
Applications
-
Studying Congenital Disorders of Glycosylation (CDG): this compound can be used in cellular models of CDG-Ia to assess whether inhibiting PMI can rescue or ameliorate glycosylation defects by increasing the substrate pool for the deficient PMM2 enzyme.[5][6]
-
Cancer Metabolism Research: Mannose metabolism has been shown to affect cancer cell growth.[9] this compound can be used to probe the role of the PMI-mediated glycolytic pathway in cancer cell proliferation and survival.
-
Immunology Research: Mannose metabolism plays a role in regulating immune cell function and differentiation.[10][11] this compound provides a tool to investigate how shunting mannose into glycosylation pathways affects immune cell processes like T cell activation and differentiation.
-
Glycobiology: As a selective inhibitor, this compound allows researchers to specifically upregulate the flux of mannose into N-linked glycosylation pathways, facilitating the study of its impact on specific protein glycosylation, folding, and trafficking.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Phosphomannose Isomerase (PMI) | [5] |
| IC₅₀ | 2.9 μM | [5] |
| Selectivity | Specific for PMI over PMM2 |[5] |
Table 2: Hypothetical Cellular Effects of this compound on a CDG-Ia Patient-Derived Fibroblast Cell Line
| Treatment | Cell Viability (% of Control) | Total N-linked Glycosylation (Relative Fluorescence Units) |
|---|---|---|
| Vehicle Control (DMSO) | 100 ± 5.2 | 100 ± 8.5 |
| This compound (10 µM) | 98 ± 4.7 | 115 ± 9.1 |
| Mannose (100 µM) | 102 ± 5.5 | 125 ± 10.3 |
| Mannose (100 µM) + this compound (10 µM) | 101 ± 6.1 | 185 ± 12.4 |
Mandatory Visualizations
Caption: Mannose metabolism pathway and the inhibitory action of this compound on PMI.
Caption: Experimental workflow for the in vitro PMI enzyme activity assay.
Caption: Workflow for Western blot analysis of N-linked glycosylation.
Experimental Protocols
Protocol 1: In Vitro PMI Enzymatic Assay
This protocol is adapted from established coupled-enzyme assays for PMI and is designed to determine the IC₅₀ of this compound.[8][12] The activity of PMI is coupled to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Recombinant Human PMI enzyme
-
D-Mannose 6-Phosphate (Man-6-P)
-
Phosphoglucose Isomerase (PGI)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
This compound
-
Assay Buffer: 100 mM Triethanolamine, pH 7.6
-
96-well UV-transparent microplate
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing PGI (final concentration 20 units/mL), G6PDH (final concentration 1 unit/mL), and NADP⁺ (final concentration 0.45 mM).
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further into the Assay Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set up the Reaction Plate:
-
Test Wells: Add 150 µL of the Reagent Mix to each well. Add 20 µL of the diluted this compound solutions.
-
Positive Control (No Inhibition): Add 150 µL of the Reagent Mix and 20 µL of Assay Buffer containing DMSO vehicle.
-
Negative Control (No Enzyme): Add 170 µL of the Reagent Mix (without PMI) and 20 µL of Assay Buffer.
-
-
Add PMI Enzyme: Add 20 µL of diluted PMI enzyme (final concentration ~0.01 units/mL) to all wells except the Negative Control. Mix gently.
-
Initiate the Reaction: Add 10 µL of Man-6-P solution (final concentration 5.5 mM) to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 25°C. Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for N-linked Glycosylation by Western Blot
This protocol uses Western blotting to observe changes in the apparent molecular weight of a known glycoprotein, which is indicative of its glycosylation status.[13][14] A decrease in glycosylation results in a faster-migrating (lower molecular weight) band. Treatment with this compound is expected to enhance glycosylation, potentially leading to a slower-migrating (higher molecular weight) or more defined band in CDG models.
Materials:
-
Cell line of interest (e.g., CDG-Ia patient-derived fibroblasts, HeLa cells)
-
Complete cell culture medium
-
This compound
-
D-Mannose
-
PBS (Phosphate-Buffered Saline)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Peptide: N-Glycosidase F (PNGase F) for control
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a known glycoprotein (e.g., EGFR, PCFT)[13]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, D-Mannose, a combination of both, or vehicle (DMSO) for 24-48 hours.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Deglycosylation Control (Optional): Take an aliquot of the control lysate (20-30 µg) and treat it with PNGase F according to the manufacturer's protocol. This will serve as a marker for the fully deglycosylated form of the protein.[13]
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes. Note: For some membrane proteins, avoid boiling and incubate at 37-50°C to prevent aggregation.[13]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band shifts. An upward shift or increased intensity of the higher molecular weight species in this compound-treated samples compared to the control would suggest enhanced glycosylation. The PNGase F-treated sample will show a downward shift to the protein's core molecular weight.[14]
-
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. N-linked Glycosylation - Creative Proteomics [creative-proteomics.com]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent, Selective, and Orally Available Benzoisothiazolone Phosphomannose Isomerase Inhibitors as Probes for Congenital Disorder of Glycosylation Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. N-linked glycosylation and its impact on the electrophoretic mobility and function of the human proton-coupled folate transporter (HsPCFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting poor Thr101 solubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Thr101 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in culture media a concern?
A1: this compound is a potent and selective small molecule kinase inhibitor. Like many kinase inhibitors, this compound is inherently hydrophobic, which can lead to poor solubility in aqueous-based cell culture media.[1] Inadequate solubility can result in the precipitation of the compound, leading to inaccurate dosing, reduced cellular uptake, and unreliable experimental outcomes.
Q2: What are the typical signs of poor this compound solubility in my cell culture experiments?
A2: Signs of poor solubility include:
-
Visible precipitates: A film, crystals, or cloudiness may be observed in the culture medium after the addition of this compound.
-
Inconsistent results: High variability in biological assay results between replicate wells or experiments.
-
Lower than expected potency: The observed IC50 value may be significantly higher than reported values due to the actual concentration of solubilized this compound being lower than the nominal concentration.
-
Cell morphology changes or toxicity: Precipitated drug particles can cause cellular stress or toxicity that is not related to the pharmacological activity of this compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: It is highly recommended to prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent that can effectively dissolve most hydrophobic compounds.[2]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects. Some cell lines may be more sensitive to DMSO, so it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess its impact.
Troubleshooting Guide: Poor this compound Solubility
This guide provides a systematic approach to diagnosing and resolving common issues related to the poor solubility of this compound in culture media.
Problem 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
This is a common issue arising from the rapid change in solvent polarity when a DMSO stock is diluted into an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Quantitative Data Summary:
| Parameter | Standard Condition | Recommended Change | Rationale |
| Final this compound Concentration | > 10 µM | < 10 µM | Higher concentrations are more prone to precipitation. |
| Media Temperature | Room Temperature or 4°C | 37°C | Increased temperature can improve solubility.[3] |
| Serum Concentration | 0-5% FBS | 10-20% FBS | Serum proteins can bind to and help solubilize hydrophobic compounds. |
Detailed Experimental Protocol: Serial Dilution to Minimize Precipitation
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm Medium: Warm the required volume of complete culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution: Perform an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in a small volume of pre-warmed medium to make a 100 µM intermediate solution.
-
Final Dilution: Add the 100 µM intermediate solution to the final volume of pre-warmed culture medium at a 1:10 ratio to reach the final 10 µM concentration.
-
Mixing: Gently vortex or invert the tube immediately after adding the stock solution to ensure rapid and uniform distribution.
Problem 2: this compound precipitates over time during incubation.
This may occur due to the compound's instability in the culture medium or interactions with media components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent precipitation of this compound.
Quantitative Data Summary:
| Parameter | Standard Condition | Recommended Change | Rationale |
| pH of Medium | Fluctuating | Stable (7.2-7.4) | The solubility of ionizable compounds can be pH-dependent.[4] |
| Incubation Time | > 24 hours | < 24 hours or with media change | Minimizes time for precipitation to occur due to instability. |
Detailed Experimental Protocol: Evaluating this compound Stability in Culture Medium
-
Prepare this compound-containing Medium: Prepare a solution of this compound in your complete culture medium at the desired final concentration.
-
Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO2) in a cell-free plate.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 6, 12, 24, and 48 hours), collect aliquots of the medium.
-
Centrifugation: Centrifuge the aliquots at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and quantify the concentration of soluble this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Plot the concentration of soluble this compound against time to determine its stability profile in the culture medium.
Advanced Solubilization Strategies
If the above troubleshooting steps do not resolve the solubility issues, more advanced formulation strategies may be necessary. These approaches are often employed in drug development to enhance the solubility of challenging compounds.[5]
Signaling Pathway of Advanced Solubilization Approaches:
Caption: Overview of advanced strategies to improve this compound solubility.
Detailed Experimental Protocol: Using Cyclodextrins for Enhanced Solubility
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient to improve the solubility of hydrophobic drugs by forming inclusion complexes.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in water or a balanced salt solution.
-
Complexation: Add the this compound DMSO stock solution to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD may need to be optimized, but a starting point is often 1:10.
-
Incubation: Incubate the mixture, with agitation, for a period of time (e.g., 1-24 hours) at room temperature or 37°C to allow for complex formation.
-
Sterile Filtration: Filter the resulting solution through a 0.22 µm filter to sterilize and remove any undissolved compound.
-
Application: Use this complexed this compound solution for your cell culture experiments. Remember to include an appropriate vehicle control containing the same concentration of HP-β-CD.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific cell lines and experimental setups.
References
optimizing Thr101 concentration to minimize off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thr101, a hypothetical tyrosine kinase inhibitor. The aim is to help you optimize its concentration to maximize on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting a specific tyrosine kinase. Tyrosine kinases are enzymes that play a crucial role in cellular signaling pathways by transferring a phosphate group from ATP to a tyrosine residue on a substrate protein.[1][2] this compound is designed to bind to the ATP-binding site of its target kinase, preventing phosphorylation and thereby inhibiting downstream signaling. Dysregulation of such signaling pathways is often implicated in various diseases, including cancer.[3]
Q2: What are "off-target" effects and why are they a concern with this compound?
A2: Off-target effects refer to the unintended interactions of a drug with molecules other than its primary target.[1][2] With kinase inhibitors like this compound, this can involve the inhibition of other kinases with similar ATP-binding sites.[4][5] These off-target interactions can lead to unexpected cellular responses, toxicity, and misleading experimental results.[4] Minimizing off-target effects is crucial for developing a safe and effective therapeutic.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is a balance between achieving maximal inhibition of the intended target and minimizing off-target effects. This is often determined by generating a dose-response curve to find the IC50 (the concentration that inhibits 50% of the target's activity).[6] Further experiments, such as kinase profiling and cell viability assays at various concentrations, are necessary to assess off-target effects. A concentration that provides significant on-target inhibition with minimal off-target activity is considered optimal.
Q4: What are some common reasons for observing high off-target effects with this compound?
A4: High off-target effects can arise from several factors:
-
High Concentration: Using a concentration of this compound that is significantly above its on-target IC50 can lead to binding to lower-affinity, off-target kinases.
-
Non-specific Binding: The chemical properties of this compound might lead to non-specific interactions with other proteins.[1][2]
-
Pathway Cross-talk: Inhibition of the primary target can sometimes lead to the activation of compensatory signaling pathways, which can be misinterpreted as direct off-target effects.[1][2]
Troubleshooting Guides
Problem 1: High level of cell death or unexpected phenotype observed at effective this compound concentration.
-
Possible Cause: This could be due to on-target toxicity (the intended pathway is critical for cell survival) or significant off-target effects.
-
Troubleshooting Steps:
-
Confirm On-Target Inhibition: Use a primary assay (e.g., Western blot for a downstream phosphorylated substrate) to confirm that the observed phenotype correlates with the inhibition of the intended target.
-
Perform a Dose-Response Curve for Viability: Determine the concentration at which this compound induces significant cell death. Compare this to the on-target IC50. A large difference suggests the toxicity may be off-target.
-
Kinase Selectivity Profiling: Use a commercially available kinase panel to screen this compound against a broad range of kinases. This will identify potential off-target kinases that are inhibited at the effective concentration.
-
Rescue Experiment: If a specific off-target is identified, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Problem 2: Inconsistent results between different experimental batches.
-
Possible Cause: Inconsistency can arise from variations in this compound concentration, cell passage number, or reagent quality.
-
Troubleshooting Steps:
-
Aliquot this compound Stock: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Verify Concentration: If possible, use an analytical method like HPLC to verify the concentration of your this compound stock.
-
Standardize Cell Culture: Use cells within a narrow passage number range for all experiments.
-
Include Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (nM) | % On-Target Inhibition | % Cell Viability |
| 0 | 0 | 100 |
| 1 | 15 | 98 |
| 10 | 48 | 95 |
| 50 | 85 | 92 |
| 100 | 95 | 80 |
| 500 | 98 | 50 |
| 1000 | 99 | 20 |
Table 2: Example Kinase Selectivity Profile for this compound at 100 nM
| Kinase | % Inhibition |
| Target Kinase | 95 |
| Off-Target Kinase A | 65 |
| Off-Target Kinase B | 20 |
| Off-Target Kinase C | 5 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell-Based Assay
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture media. The concentration range should span several orders of magnitude around the expected IC50.[7] Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, based on the kinetics of the signaling pathway.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of On-Target Inhibition: Use an appropriate method to measure the activity of the target kinase or the phosphorylation of its direct downstream substrate. This could be an ELISA, Western blot, or a luminescence-based kinase activity assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Protocol 2: Assessing Off-Target Effects via Kinase Profiling
-
Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a broad panel of purified kinases.
-
Provide this compound: Submit a sample of this compound at a concentration that is typically 10- to 100-fold higher than its on-target IC50 to identify potential off-targets.
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of this compound.
-
Data Analysis: The results will be provided as the percentage of inhibition for each kinase in the panel. Analyze the data to identify any kinases that are significantly inhibited by this compound.
-
Follow-up Validation: Any significant off-targets identified should be validated in cell-based assays to confirm their relevance in a physiological context.
Visualizations
Caption: this compound signaling pathway and off-target effects.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Experimental Variability in MEK1 Phosphorylation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the phosphorylation of MEK1, a key kinase in the MAPK/ERK signaling pathway. Addressing experimental variability is crucial for obtaining reliable and reproducible data in this field.
Frequently Asked Questions (FAQs)
Q1: What is the significance of MEK1 phosphorylation?
A1: MEK1 (also known as MAP2K1) is a dual-specificity protein kinase that is a central component of the Ras-Raf-MEK-ERK signaling pathway.[1][2] This pathway regulates numerous cellular processes, including proliferation, differentiation, apoptosis, and cell survival.[3] MEK1 is activated by phosphorylation on two key serine residues, Ser218 and Ser222, within its activation loop by upstream kinases, most notably Raf kinases.[4][5] Once activated, MEK1 phosphorylates and activates its downstream targets, ERK1 and ERK2.[1][6] The phosphorylation status of MEK1 is therefore a critical indicator of the activity of this signaling cascade.
Q2: The user specified Thr101. What is the role of Threonine 101 phosphorylation in MEK1?
A2: While Serine 218 and Serine 222 are the primary activating phosphorylation sites in MEK1, other phosphorylation sites, including threonine residues, play roles in regulating MEK1 function. For instance, feedback phosphorylation by activated ERK can occur on MEK1 at Threonine 292, which can inhibit PAK1-mediated phosphorylation at Serine 298, thereby modulating the duration of MEK1 activation.[6][7] While direct studies on Threonine 101 of MEK1 are less commonly cited in the context of its primary activation, it is crucial to recognize that MEK1 is subject to complex regulatory phosphorylation at multiple sites which can influence its activity and interactions. Researchers investigating novel phosphorylation sites like this compound should employ sensitive techniques like mass spectrometry for confirmation and characterization.
Q3: What are the primary sources of experimental variability in MEK1 phosphorylation studies?
A3: Experimental variability in phosphorylation studies can arise from multiple sources, including:
-
Pre-analytical variables: Differences in sample collection, handling, and storage can significantly impact the phosphorylation state of proteins.[8][9] This is especially critical for clinical samples like biopsies.[10]
-
Lysis and sample preparation: Inefficient lysis, inadequate inhibition of phosphatases and proteases, and inappropriate buffer composition can lead to dephosphorylation or degradation of the target protein.[11]
-
Assay-specific variability: The choice of antibodies, blocking buffers, and detection reagents in techniques like Western blotting and immunofluorescence can introduce variability.[12][13] For kinase assays, substrate quality and enzyme concentration are key factors.
-
Data analysis: Inconsistent methods for data normalization and quantification can lead to variable results.[14]
Troubleshooting Guides
Western Blotting for Phospho-MEK1
Problem: Weak or No Signal for Phospho-MEK1
| Possible Cause | Troubleshooting Step | Rationale |
| Low abundance of phosphorylated MEK1 | Increase the amount of protein loaded onto the gel.[15] Consider immunoprecipitation to enrich for MEK1 before Western blotting. | Phosphorylation can be a transient event, and the fraction of phosphorylated protein may be low.[15] |
| Inefficient cell stimulation | Optimize the time course and concentration of the stimulus used to induce MEK1 phosphorylation.[11] | The kinetics of MEK1 phosphorylation can vary depending on the cell type and stimulus. |
| Dephosphorylation during sample preparation | Always work on ice and use ice-cold buffers.[11] Add a freshly prepared cocktail of phosphatase inhibitors to your lysis buffer.[12] | Phosphatases are highly active at room temperature and can rapidly remove phosphate groups. |
| Poor antibody performance | Use a phospho-specific antibody that has been validated for Western blotting. Titrate the antibody to find the optimal concentration. | Antibody affinity and specificity are critical for detecting the phosphorylated target.[15] |
| Suboptimal blocking buffer | Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) or other non-protein-based blocking buffers.[12][13] | Milk can interfere with the binding of phospho-specific antibodies. |
Problem: High Background on the Western Blot
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate blocking buffer | Use 3-5% BSA in TBST as the blocking buffer. Test different blocking agents if background persists.[13] | BSA is generally preferred over milk for phospho-protein detection to reduce non-specific binding.[12] |
| Antibody concentration is too high | Reduce the concentration of the primary and/or secondary antibody. | Excess antibody can bind non-specifically to the membrane. |
| Insufficient washing | Increase the number and duration of washes with TBST after antibody incubations. | Thorough washing is essential to remove unbound antibodies.[13] |
| Use of phosphate-based buffers | Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for all buffers and washes.[13][15] | Phosphate ions in PBS can compete with the phospho-specific antibody for binding to the target protein.[15] |
Immunofluorescence for Phospho-MEK1
Problem: Non-specific Staining or High Background
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate fixative | Test different fixation methods. Gentler aldehyde-based fixatives are often better for preserving phospho-epitopes than harsh organic solvents.[16] | The fixation process can mask or destroy the epitope recognized by the phospho-specific antibody. |
| Suboptimal blocking | Use a blocking buffer containing BSA and/or serum from the same species as the secondary antibody. Avoid milk-based blockers.[16] | Proper blocking is crucial to prevent non-specific antibody binding. |
| Antibody cross-reactivity | Ensure the primary antibody is specific for the phosphorylated form of MEK1 and does not cross-react with the non-phosphorylated protein or other kinases. | Validate antibody specificity using appropriate controls, such as cells treated with a MEK inhibitor. |
Quantitative Data on Experimental Variability
The following table summarizes potential sources and magnitudes of variability in phosphorylation studies, based on data from studies on human skeletal muscle biopsies.[8] While the specific protein is different, the principles of variability are broadly applicable.
| Source of Variation | Observed Coefficient of Variation (CV) | Notes |
| Technical (Intra-assay) | ~32% for phosphorylated proteins | This represents the variability observed when running duplicates on two separate gels.[8] |
| Biological (Inter-individual) | 26% to 83% for phospho-Akt | Variability between different biological samples under the same conditions can be substantial.[8] |
| Sample Handling (Fasted vs. Fed) | Up to 83% change for phospho-Akt | The physiological state of the cells or tissue at the time of collection has a major impact.[8] |
| Sample Handling (Rest vs. Activity) | 32% to 299% change for phospho-p70 S6K | Cellular activity can dramatically alter phosphorylation levels.[8] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-MEK1 (p-MEK1)
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MEK1 (e.g., p-MEK1/2 Ser217/221) overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
Protocol 2: In Vitro MEK1 Kinase Assay
-
Immunoprecipitation of MEK1:
-
Lyse cells as described in the Western blot protocol.
-
Incubate 200-500 µg of cell lysate with an anti-MEK1 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing an inactive ERK2 substrate and ATP.[18]
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
-
Detection of ERK Phosphorylation:
-
Analyze the reaction products by Western blotting using a phospho-specific ERK antibody. The intensity of the phosphorylated ERK band corresponds to the MEK1 kinase activity.
-
Visualizations
Caption: The canonical Ras-Raf-MEK-ERK signaling cascade.
Caption: Standard workflow for Western blotting analysis.
Caption: Troubleshooting logic for weak phospho-MEK1 signal.
References
- 1. How activating mutations affect MEK1 regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Mitogen Activated Protein Kinase Kinase (MEK)-1 by NAD+-Dependent Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-MEK1/2 (Ser217/221) (41G9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Activation of MEK family kinases requires phosphorylation of two conserved Ser/Thr residues. | BioGRID [thebiogrid.org]
- 6. Mitogen-Activated Protein Kinase Feedback Phosphorylation Regulates MEK1 Complex Formation and Activation during Cellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK-1 phosphorylation by MEK kinase, Raf, and mitogen-activated protein kinase: analysis of phosphopeptides and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variability of protein level and phosphorylation status caused by biopsy protocol design in human skeletal muscle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoprotein Stability in Clinical Tissue and Its Relevance for Reverse Phase Protein Microarray Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Step Preservation of Phosphoproteins and Tissue Morphology at Room Temperature for Diagnostic and Research Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. youtube.com [youtube.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. m.youtube.com [m.youtube.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Overcoming Resistance to Thr101-Targeting Inhibitors
Welcome to the technical support center for researchers encountering resistance to kinase inhibitors targeting the hypothetical Thr101 residue of KinaseX. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome resistance in your cell line models.
I. Frequently Asked Questions (FAQs)
Q1: My this compound-targeting inhibitor (Inhibitor-Y) is losing efficacy in my cell line. What are the common mechanisms of resistance?
A1: Acquired resistance to kinase inhibitors is a common phenomenon and can be broadly categorized into two types: primary (de novo) and acquired (after an initial response).[1] Key mechanisms include:
-
On-target alterations:
-
Secondary mutations: Gatekeeper mutations, such as the analogous T790M in EGFR or T315I in BCR-ABL, can prevent inhibitor binding by increasing ATP affinity or sterically hindering the drug.[1][2][3][4]
-
Gene amplification: Increased copy number of the KinaseX gene can lead to higher protein expression, effectively outcompeting the inhibitor.[1][5]
-
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways can compensate for the inhibition of KinaseX, allowing for continued cell proliferation and survival.[1][3][6] Common bypass pathways include the activation of other receptor tyrosine kinases like MET or HER2.[1]
-
Histological transformation: In some cases, the cell may change its lineage, becoming independent of the original signaling pathway that was being targeted.[1]
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.[7]
Q2: How can I confirm that my cell line has developed resistance to Inhibitor-Y?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of Inhibitor-Y in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase (typically 3 to 10-fold or higher) in the IC50 value indicates the development of resistance.[8][9]
Q3: What are the first troubleshooting steps I should take when I suspect resistance?
A3:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CCK-8) to compare the IC50 values of your parental and suspected resistant cell lines.[8][10]
-
Sequence the Kinase Domain: Analyze the KinaseX gene in your resistant cells to check for secondary mutations, particularly at the gatekeeper residue or other sites within the kinase domain.[2]
-
Assess Protein Expression: Use Western blotting to compare the expression levels of total KinaseX and phosphorylated KinaseX (p-KinaseX at this compound) in sensitive and resistant cells, both with and without inhibitor treatment. Also, check for the expression of common bypass signaling proteins.
II. Troubleshooting Guides
Guide 1: Investigating On-Target Resistance Mechanisms
This guide will help you determine if resistance is due to direct changes in the KinaseX target itself.
Problem: Increased IC50 of Inhibitor-Y in your cell line.
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Secondary Mutation in KinaseX | Sanger or Next-Generation Sequencing of the KinaseX kinase domain. | Identification of a point mutation not present in the parental cell line. |
| KinaseX Gene Amplification | Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH). | Increased copy number of the KinaseX gene in resistant cells compared to parental cells. |
| Increased KinaseX Protein Expression | Western Blot for total KinaseX protein. | Higher levels of KinaseX protein in resistant cells. |
Guide 2: Investigating Bypass Signaling Pathway Activation
This guide will help you explore if alternative signaling pathways are compensating for KinaseX inhibition.
Problem: Resistance to Inhibitor-Y despite no detectable on-target alterations.
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Upregulation of a bypass pathway (e.g., MET, HER2, etc.) | Phospho-kinase antibody array or Western blot for key activated signaling proteins (e.g., p-MET, p-AKT, p-ERK). | Increased phosphorylation of specific kinases or downstream effectors in the resistant cells, especially in the presence of Inhibitor-Y. |
| Increased expression of a compensatory receptor tyrosine kinase | Western blot or flow cytometry for total protein levels of suspected bypass kinases. | Higher expression of a receptor tyrosine kinase like MET or HER2 in resistant cells. |
III. Data Presentation: Comparative IC50 Values
The following table presents hypothetical data illustrating the shift in IC50 values upon the development of resistance. A higher IC50 value signifies greater resistance.[11]
| Cell Line | Inhibitor | IC50 (nM) | Resistance Factor (RF) |
| Parental KinaseX-mutant Cell Line | Inhibitor-Y | 15 | 1.0 |
| Resistant Clone 1 (T101M mutation) | Inhibitor-Y | 350 | 23.3 |
| Resistant Clone 2 (MET Amplification) | Inhibitor-Y | 180 | 12.0 |
| Parental KinaseX-mutant Cell Line | Inhibitor-Z (Next-Generation) | 8 | 1.0 |
| Resistant Clone 1 (T101M mutation) | Inhibitor-Z (Next-Generation) | 12 | 1.5 |
| Resistant Clone 2 (MET Amplification) | Inhibitor-Z (Next-Generation) | 175 | 21.9 |
Resistance Factor (RF) = IC50 of resistant line / IC50 of parental line.[12]
IV. Detailed Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to a kinase inhibitor.[8][13]
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response assay (e.g., CCK-8) to determine the IC50 of Inhibitor-Y.[10]
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing Inhibitor-Y at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[14]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of Inhibitor-Y by approximately 1.5 to 2-fold.[8]
-
Repeat and Monitor: Continue this stepwise increase in drug concentration. It is crucial to monitor the cells for signs of recovery and proliferation at each stage. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.[14]
-
Characterize the Resistant Line: After several months of culture in the presence of a high concentration of Inhibitor-Y (e.g., 10-20 times the initial IC50), confirm the level of resistance by re-evaluating the IC50.
-
Cryopreserve Stocks: At various stages of resistance development, it is advisable to freeze down stocks of the cells.[14]
Protocol 2: Western Blot Analysis of KinaseX Signaling
This protocol outlines the steps for analyzing the phosphorylation status of KinaseX and downstream signaling proteins.
-
Cell Lysis: Culture both parental and resistant cells to 80-90% confluency. Treat with Inhibitor-Y at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-KinaseX (this compound), total KinaseX, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
V. Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: A diagram illustrating the KinaseX signaling pathway and mechanisms of resistance to Inhibitor-Y.
Experimental Workflow for Investigating Resistance
Caption: A step-by-step workflow for diagnosing the mechanism of resistance to KinaseX inhibitors.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Cell Culture Academy [procellsystem.com]
Technical Support Center: Refining Thr101 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the therapeutic peptide Thr101.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of this compound?
A1: The primary challenges in delivering therapeutic peptides like this compound in vivo include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and blood.[1][2][3]
-
Low Bioavailability: Poor absorption across biological membranes due to high molecular weight and hydrophilicity limits the amount of this compound that reaches the target site.[2][3]
-
Short Half-Life: Rapid clearance from circulation by the kidneys and liver results in a short therapeutic window.[3][4][5]
-
Instability: this compound may be unstable in formulation and under physiological conditions, leading to loss of activity.[4]
Q2: Which administration routes are suitable for this compound, and what are their pros and cons?
A2: The choice of administration route significantly impacts the efficacy of this compound. Here's a summary of common routes:
| Administration Route | Pros | Cons |
| Intravenous (IV) | 100% bioavailability, rapid onset of action.[3] | Invasive, requires trained personnel, potential for rapid clearance. |
| Subcutaneous (SC) | Self-administration is possible, sustained release formulations are available.[4] | Lower bioavailability than IV, potential for local irritation. |
| Oral | Non-invasive, high patient compliance.[1] | Very low bioavailability due to enzymatic degradation and poor absorption.[1][3] |
| Nasal | Bypasses first-pass metabolism, rapid absorption. | Limited absorption surface area, potential for mucosal irritation.[2] |
| Transdermal | Non-invasive, potential for controlled, long-term delivery.[3] | The skin barrier limits the penetration of large molecules like peptides.[3] |
Q3: How can the stability of this compound be improved for in vivo studies?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Structural Modifications:
-
Formulation with Stabilizers: Incorporating excipients such as enzyme inhibitors or polymers can protect this compound from degradation.[3]
-
Encapsulation: Using carrier systems like lipid nanoparticles or polymeric microspheres can shield this compound from the surrounding environment.[4]
Troubleshooting Guide
Problem 1: Low therapeutic efficacy of this compound in vivo.
| Potential Cause | Troubleshooting Step |
| Rapid degradation of this compound. | 1. Switch to a more direct administration route (e.g., IV or SC) to bypass initial degradation barriers. 2. Incorporate protease inhibitors in the formulation. 3. Consider chemical modifications of this compound to enhance stability. |
| Poor bioavailability and target tissue accumulation. | 1. Utilize a carrier system (e.g., nanoparticles) to improve circulation time and targeting. 2. Co-administer with penetration enhancers for routes like oral or transdermal delivery.[3] |
| Incorrect dosage. | 1. Perform a dose-response study to determine the optimal therapeutic concentration. 2. Analyze pharmacokinetic data to understand the clearance rate and adjust dosing frequency. |
Problem 2: High variability in experimental results between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent administration technique. | 1. Ensure all personnel are trained and follow a standardized protocol for drug administration. 2. For oral gavage, verify proper placement to avoid administration into the lungs. |
| Biological differences between animals. | 1. Increase the sample size to improve statistical power. 2. Ensure the use of age- and weight-matched animals from a reliable supplier. |
| Instability of the this compound formulation. | 1. Prepare fresh formulations for each experiment. 2. Assess the stability of the formulation under storage and experimental conditions. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Analysis of this compound
-
Animal Model: Select a suitable animal model (e.g., male Wistar rats, 8-10 weeks old).
-
Administration: Administer this compound via the desired route (e.g., intravenous bolus at 2 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Quantification: Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot plasma concentration versus time and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
Protocol 2: Assessment of this compound Biodistribution
-
Labeling: Label this compound with a detectable marker (e.g., a fluorescent dye or a radioisotope).
-
Administration: Administer the labeled this compound to the animal model.
-
Tissue Harvesting: At selected time points, euthanize the animals and harvest major organs (e.g., liver, kidneys, spleen, lungs, heart, brain, and target tissue).
-
Quantification:
-
For fluorescently labeled this compound, homogenize tissues and measure fluorescence intensity.
-
For radiolabeled this compound, measure radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Express the amount of this compound as a percentage of the injected dose per gram of tissue.
Visualizations
Caption: Hypothetical signaling pathway of this compound via a G-protein coupled receptor (GPCR).
References
- 1. seranovo.com [seranovo.com]
- 2. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Managing Batch-to-Batch Variation of Phospho-Specific Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding batch-to-batch variation of phospho-specific antibodies, using a hypothetical anti-pThr101 antibody for "Protein X" as an example. The principles and protocols described here are broadly applicable to other phospho-specific reagents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variation, and why is it a critical issue for phospho-specific antibodies like anti-pthis compound?
Q2: What are the primary causes of batch-to-batch variation in anti-pthis compound antibodies?
A2: The primary causes stem from the complex biological processes of antibody production. For polyclonal antibodies, slight differences in the immune response of host animals to the phosphopeptide immunogen can lead to variations.[6][7] For monoclonal antibodies, subtle shifts in hybridoma cell line stability or culture conditions can alter antibody production. Other contributing factors include inconsistencies in the purification and conjugation processes, as well as reagent stability and storage conditions.[2][8]
Q3: How can I proactively assess a new batch of anti-pthis compound antibody before using it in critical experiments?
A3: A proactive quality control (QC) check is essential. The most effective method is to perform a side-by-side comparison of the new lot against the old, validated lot.[1][5] This typically involves running a Western blot with a dilution series of both antibody lots on identical, well-characterized control lysates (both stimulated to induce this compound phosphorylation and unstimulated). Key parameters to compare are signal intensity, signal-to-noise ratio, and specificity (i.e., absence of non-specific bands).
Q4: What are the acceptable limits for batch-to-batch variation?
Q5: My new batch of anti-pthis compound antibody shows a significantly weaker or stronger signal than the previous batch. What should I do?
A5: This is a common issue indicating a difference in antibody concentration or affinity. The first step is to perform a new antibody titration (optimization) to find the optimal working concentration for the new lot that reproduces the results of the old lot.[12] If titration does not resolve the issue, it may point to a more significant problem with the new batch, and you should contact the supplier with your validation data.
Q6: My new antibody batch is showing high background or unexpected non-specific bands. How can I troubleshoot this?
A6: High background or non-specific bands suggest issues with antibody specificity or experimental conditions.[12][13]
-
Optimize Blocking: Ensure your blocking buffer is appropriate. Sometimes switching from non-fat dry milk to Bovine Serum Albumin (BSA) or a commercial blocking solution can help, especially for phospho-antibodies.[14]
-
Increase Wash Stringency: Add a detergent like Tween-20 to your wash buffer and increase the number or duration of wash steps.[11][14]
-
Check Antibody Purity: The new lot may have lower purity. A peptide competition assay can be performed to confirm the antibody's specificity for the pthis compound epitope.
-
Review Protocols: Ensure all reagents are fresh and that there have been no unintended changes to your experimental protocol.[15]
Section 2: Visual Workflows and Pathways
Signaling Pathway and Experimental Workflows
A clear understanding of the signaling pathway and standardized workflows for quality control are critical for managing reagent variability.
Caption: Hypothetical pathway of Protein X phosphorylation at this compound.
Caption: Workflow for qualifying a new lot of phospho-specific antibody.
Caption: Decision tree for troubleshooting Western blot inconsistencies.
Section 3: Data Presentation
Clear and concise data presentation is crucial for comparing antibody lots.
Table 1: Example Lot-to-Lot Qualification Data for Anti-pthis compound Antibody
| Parameter | Old Lot (A123) | New Lot (B456) | Acceptance Criteria | Pass/Fail |
| Optimal Titer | 1:1000 | 1:1000 | N/A | N/A |
| Signal Intensity (Arbitrary Units) | 15,250 | 13,980 | Difference < 20% | Pass |
| Signal-to-Noise Ratio | 25.4 | 22.1 | > 20 | Pass |
| Non-Specific Bands | None | None | None | Pass |
| Peptide Competition (% Signal Reduction) | > 95% | > 95% | > 90% | Pass |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Inactive antibody- Suboptimal antibody concentration- Insufficient antigen | - Check positive controls- Perform antibody titration- Increase protein load |
| High Background | - Antibody concentration too high- Inadequate blocking- Insufficient washing | - Decrease antibody concentration- Optimize blocking buffer (e.g., 5% BSA)- Increase wash duration/cycles |
| Non-Specific Bands | - Antibody cross-reactivity- Protein degradation | - Confirm specificity with peptide competition- Use freshly prepared lysates with protease/phosphatase inhibitors |
| Poor Reproducibility (%CV > 15%) | - Pipetting errors- Inconsistent incubation times/temps- Reagent instability | - Use calibrated pipettes- Standardize all incubation steps- Aliquot reagents to avoid freeze-thaw cycles |
Section 4: Experimental Protocols
Detailed and consistent protocols are the foundation of reproducible research.
Protocol 1: New Lot Qualification for Anti-pthis compound Antibody via Western Blotting
Objective: To validate the performance of a new lot of anti-pthis compound antibody against a previously validated lot.
Materials:
-
Validated (Old) Lot of anti-pthis compound
-
New Lot of anti-pthis compound
-
Control Cell Lysates: Stimulated (high pthis compound) and Unstimulated (low/no pthis compound)
-
Antibody against total Protein X (as a loading control)
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Load 20 µg of stimulated and unstimulated cell lysate into multiple lanes of two identical SDS-PAGE gels. Include molecular weight markers.
-
Electrophoresis & Transfer: Run the gels and transfer the proteins to PVDF membranes according to standard procedures.
-
Blocking: Block both membranes in Blocking Buffer for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation:
-
Membrane 1 (Old Lot): Incubate with the old lot of anti-pthis compound at its previously optimized concentration (e.g., 1:1000) in Blocking Buffer overnight at 4°C.
-
Membrane 2 (New Lot): Prepare a dilution series of the new antibody lot (e.g., 1:500, 1:1000, 1:2000) in Blocking Buffer and incubate strips of the membrane overnight at 4°C.
-
-
Washing: Wash both membranes 3 times for 10 minutes each with Wash Buffer.[11]
-
Secondary Antibody Incubation: Incubate both membranes with the HRP-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 5).
-
Detection: Apply ECL substrate and capture the signal using an imaging system. Ensure the signal is not saturated.
-
Stripping and Re-probing: Strip the membranes and re-probe with an antibody for total Protein X to confirm equal protein loading.
-
Analysis: Compare the signal intensity, specificity (presence/absence of bands in control lanes), and signal-to-noise ratio between the two lots. Determine the optimal dilution for the new lot that best matches the performance of the old lot.
Protocol 2: Peptide Competition Assay to Confirm Specificity
Objective: To confirm that the anti-pthis compound antibody specifically recognizes the phosphorylated epitope.
Materials:
-
Anti-pthis compound antibody (new lot)
-
Phosphopeptide Immunogen (pthis compound peptide)
-
Corresponding Non-phosphopeptide
-
Control cell lysate (stimulated)
-
Standard Western blotting reagents
Procedure:
-
Antibody-Peptide Incubation:
-
Tube A (Control): Dilute the anti-pthis compound antibody to its optimal working concentration in Blocking Buffer.
-
Tube B (Competition): Dilute the antibody as in Tube A, but add the pthis compound peptide at a 100-fold molar excess. Incubate for 1 hour at room temperature with gentle rotation.
-
Tube C (Negative Control): Dilute the antibody as in Tube A, but add the non-phosphopeptide at a 100-fold molar excess. Incubate for 1 hour.
-
-
Western Blot: Prepare a membrane with stimulated cell lysate as described in Protocol 1 (Steps 1-3). Cut the membrane into three strips.
-
Primary Antibody Incubation: Incubate each strip with one of the antibody-peptide solutions (A, B, or C) overnight at 4°C.
-
Washing and Detection: Complete the Western blot procedure as described in Protocol 1 (Steps 5-8).
-
Analysis:
-
The signal on Strip A should be strong.
-
The signal on Strip B should be significantly reduced or completely absent, indicating the antibody was blocked by the phosphopeptide.
-
The signal on Strip C should be comparable to Strip A, showing the antibody does not bind the non-phosphorylated form.
-
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocol to make phospho-specific antibodies that work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Batch-to-Batch Variation and Patient Heterogeneity in Thymoglobulin Binding and Specificity: One Size Does Not Fit All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. clpmag.com [clpmag.com]
- 10. Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 12. jacksonimmuno.com [jacksonimmuno.com]
- 13. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Incubating Times for Thr101 Treatment
This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize incubation times for Thr101 treatment in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting incubation time for this compound treatment?
A1: For initial experiments, we recommend a time-course experiment ranging from 4 to 24 hours. A common starting point is a 12 or 24-hour incubation. However, the optimal time can vary significantly depending on the cell line and the specific biological question being addressed.
Q2: How do I determine the optimal incubation time for my specific cell line?
A2: The best method for determining the optimal incubation time is to perform a time-course experiment.[1] This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The activity of this compound can then be assessed by measuring the phosphorylation of its downstream target, p-Kinase-X Substrate, via Western blot. The time point that shows maximal inhibition of the target without significant cytotoxicity is generally considered optimal.
Q3: My cells are showing high levels of cytotoxicity even at short incubation times. What should I do?
A3: High cytotoxicity can be caused by several factors:
-
Concentration is too high: The concentration of this compound may be too high for your specific cell line. Consider performing a dose-response experiment to identify a less toxic concentration.
-
Cell health: Ensure your cells are healthy and not overly confluent before starting the experiment.[2] Stressed or unhealthy cells can be more sensitive to treatment.
-
Off-target effects: Like many kinase inhibitors, this compound may have off-target effects that can contribute to toxicity.[3][4] If reducing the concentration is not possible, you may need to accept a certain level of cytotoxicity or explore alternative experimental approaches.
Q4: I am not observing any significant effect of this compound treatment. What could be the issue?
A4: A lack of response to this compound could be due to several reasons:
-
Incubation time is too short: The effect of this compound may not be apparent at the time points you have tested. Try extending the incubation time up to 48 or 72 hours.
-
This compound concentration is too low: The concentration of this compound may be insufficient to inhibit the target kinase effectively. A dose-response experiment can help determine the optimal concentration.
-
Cell line resistance: Your chosen cell line may be resistant to this compound. This could be due to various factors, including the expression of drug efflux pumps or mutations in the target kinase.
-
Reagent stability: Ensure that your stock of this compound is stored correctly and has not degraded.
Q5: How does cell density impact the optimal incubation time for this compound?
A5: Cell density can significantly influence the cellular response to drug treatment. Higher cell densities can sometimes lead to a reduced drug effect due to factors like cell-cell contact signaling or depletion of the drug from the media. It is crucial to maintain consistent cell densities across experiments to ensure reproducibility. If you suspect cell density is affecting your results, you can test different seeding densities in your time-course experiments.
Q6: Can I perform this compound incubations for longer than 48 hours?
A6: While longer incubation times (e.g., 72 hours) can be used, it is important to consider the stability of this compound in your culture medium and the overall health of your cells. For extended experiments, you may need to replenish the medium with fresh this compound to maintain a consistent drug concentration. Always monitor cell viability and morphology during long-term incubations.
Experimental Data Summary
The following table summarizes the results of a hypothetical time-course experiment to determine the optimal incubation time for this compound in a cancer cell line.
| Incubation Time (Hours) | p-Kinase-X Substrate Level (Relative to Control) | Cell Viability (%) |
| 0 | 100% | 100% |
| 2 | 85% | 98% |
| 4 | 62% | 95% |
| 8 | 35% | 92% |
| 12 | 15% | 90% |
| 24 | 12% | 85% |
| 48 | 10% | 70% |
Based on this data, an incubation time of 12-24 hours appears to be optimal, as it provides maximal target inhibition with minimal impact on cell viability.
Key Experimental Protocols
Protocol: Time-Course Experiment for Optimal Incubation Time Determination
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against p-Kinase-X Substrate and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-Kinase-X Substrate and the loading control. Normalize the p-Kinase-X Substrate signal to the loading control and express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound inhibits the Kinase-X signaling pathway.
References
Validation & Comparative
Decoding PLK1 Inhibition: A Comparative Analysis of Leading Kinase Inhibitors
A deep dive into the specificity and performance of prominent Polo-like kinase 1 (PLK1) inhibitors, providing researchers with critical data for informed decision-making in cancer drug development. This guide addresses a common point of confusion regarding a key phosphorylation site, clarifying that "Thr101" is a misnomer for the critical activation loop residue, Threonine 210.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression in a wide array of human cancers has solidified its status as a promising therapeutic target.[3] Consequently, a number of small molecule inhibitors have been developed to target PLK1's activity. This guide provides a comparative analysis of three prominent PLK1 inhibitors: Volasertib, Onvansertib, and BI 2536, focusing on their specificity, potency, and the experimental methodologies used for their validation.
A critical point of clarification for researchers in this field pertains to the nomenclature of key residues within the PLK1 protein. While the query "this compound" was investigated as a potential inhibitor, our findings indicate this is a misunderstanding. The crucial residue for PLK1 activation via phosphorylation is Threonine 210 (Thr210) , located in the T-loop of the kinase domain.[4][5] Phosphorylation at this site is a key event for PLK1 activation.[4][6]
Performance Comparison of PLK1 Inhibitors
The following tables summarize the in vitro potency and selectivity of Volasertib, Onvansertib, and BI 2536 against PLK1 and other related kinases. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Inhibitor | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Reference |
| Volasertib (BI 6727) | 0.87 | 5 | 56 | [7] |
| BI 2536 | 0.83 | 3.5 | 9.0 | [8] |
| Onvansertib (NMS-P937) | 2 | >10,000 | >10,000 | [9] |
Table 1: In Vitro Kinase Inhibitory Potency. This table provides a direct comparison of the IC50 values of Volasertib, BI 2536, and Onvansertib against PLK1, PLK2, and PLK3.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Volasertib | HCT 116 (Colon) | 23 | [7] |
| NCI-H460 (Lung) | 21 | [7] | |
| BRO (Melanoma) | 11 | [7] | |
| BI 2536 | HeLa (Cervical) | 2-25 (range) | [10] |
| HCT 116 (Colon) | 15 (T/C%) | [10] | |
| A549 (Lung) | 14 (T/C%) | [10] | |
| Onvansertib | AML-NS8 (Leukemia) | 36 | [11] |
| HCT 116 (Colon) | 30,870 (spheroids) | [12] |
Table 2: Cellular Proliferation Inhibition. This table shows the IC50 values of the inhibitors in various cancer cell lines. *T/C% refers to the treated vs. control tumor growth percentage in xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize PLK1 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
PLK1 Kinase Enzyme System (containing PLK1 enzyme, substrate, reaction buffer, and DTT)[13]
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[14]
-
Test inhibitors
-
White, opaque 384-well plates
Procedure:
-
Prepare the kinase reaction mixture by diluting the PLK1 enzyme and substrate in the reaction buffer containing DTT.
-
Add 1 µl of the test inhibitor at various concentrations or a vehicle control (e.g., 5% DMSO) to the wells of the 384-well plate.[15]
-
Add 2 µl of the enzyme solution to initiate the reaction.[15]
-
Add 2 µl of a substrate/ATP mix.[14]
-
Incubate the plate at room temperature for 60 minutes.[14]
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Incubate for 40 minutes at room temperature.[14]
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.[14]
-
Incubate for 30 minutes at room temperature.[14]
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.[14]
Western Blotting for PLK1 Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the PLK1 signaling pathway upon inhibitor treatment.
Materials:
-
Cell lysates from cells treated with PLK1 inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with inhibitors and determine the protein concentration of the lysates.[16][17]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg of total protein) onto an SDS-PAGE gel and separate the proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[18]
-
Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[16] The intensity of the bands corresponds to the amount of the target protein.
Visualizing PLK1 Signaling and Experimental Logic
To better understand the context of PLK1 inhibition and the workflow of inhibitor validation, the following diagrams are provided.
References
- 1. PLK1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Plk1 at S137 and T210 is inhibited in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 11. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi‐Omic Evaluation of PLK1 Inhibitor—Onvansertib—In Colorectal Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLK1 Kinase Enzyme System Application Note [promega.com]
- 14. promega.com [promega.com]
- 15. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. docs.abcam.com [docs.abcam.com]
comparing Thr101 efficacy with other PMI inhibitors like MLS0315771
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the phosphomannose isomerase (PMI) inhibitors, Thr101 and MLS0315771. This document synthesizes available experimental data to evaluate their respective efficacies and mechanisms of action.
Phosphomannose isomerase (PMI) is a critical enzyme in mannose metabolism, catalyzing the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. Inhibition of PMI is a therapeutic strategy for certain congenital disorders of glycosylation (CDG), specifically CDG-Ia, where the goal is to increase the pool of mannose-6-phosphate available for glycosylation pathways. This guide focuses on two prominent PMI inhibitors, this compound and MLS0315771, providing a comparative analysis based on published data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and MLS0315771 based on available in vitro data.
| Parameter | This compound | MLS0315771 | Reference |
| IC50 | 2.9 µM | ~1 µM | [1] |
| Ki | Not Reported | 1.4 µM | [1] |
| Inhibition Type | Not Reported | Competitive | [1] |
Note: While a direct head-to-head comparative study is not available in the public domain, the existing data suggests that MLS0315771 exhibits a slightly higher potency in enzymatic assays compared to this compound.
Efficacy and Cellular Activity
MLS0315771:
MLS0315771 has been the subject of more extensive investigation regarding its cellular efficacy. Studies have shown that it can effectively increase the flux of mannose towards glycosylation in various cell lines, including fibroblasts from CDG-Ia patients.[2][3] In these cellular models, MLS0315771 demonstrated the ability to improve N-glycosylation.[2][3] Furthermore, its activity has been demonstrated in a whole-organism model, the zebrafish embryo, where it was shown to increase mannose metabolic flux towards glycosylation.[3] However, it is important to note that MLS0315771 has exhibited toxicity at higher concentrations (above 10 µM in cells and above 2 µM in zebrafish embryos).[2]
This compound:
Detailed experimental data on the cellular efficacy of this compound, including its effects on glycosylation in cell-based models, is not as readily available in the public literature. While its inhibitory activity against the PMI enzyme is established with an IC50 of 2.9 µM, further studies are needed to fully characterize its performance in a cellular context and to draw a direct comparison with the cellular effects observed for MLS0315771.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for evaluating PMI inhibitors.
Caption: PMI in Mannose Metabolism and Inhibition.
Caption: Experimental Workflow for PMI Inhibitors.
Experimental Protocols
1. PMI Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against PMI.
-
Principle: The assay measures the conversion of mannose-6-phosphate to fructose-6-phosphate by PMI. The product, fructose-6-phosphate, is then converted to glucose-6-phosphate by phosphoglucose isomerase. Subsequently, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Materials:
-
Recombinant human PMI enzyme
-
Mannose-6-phosphate (substrate)
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Test inhibitors (this compound, MLS0315771) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known PMI inhibitor, if available).
-
Add the PMI enzyme to all wells except for the negative control (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, mannose-6-phosphate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Cell-Based N-Glycosylation Assay
This protocol provides a general framework for assessing the effect of PMI inhibitors on N-glycosylation in cultured cells.
-
Principle: Inhibition of PMI is expected to increase the intracellular pool of mannose-6-phosphate, leading to enhanced N-glycosylation of proteins. This can be detected by analyzing changes in the glycosylation status of specific glycoproteins.
-
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, HeLa cells)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, MLS0315771)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against a specific glycoprotein known to be N-glycosylated
-
PNGase F (optional, for deglycosylation control)
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PMI inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates.
-
(Optional) Treat a portion of the lysate with PNGase F to remove N-linked glycans, serving as a negative control for glycosylation shifts.
-
Separate the proteins in the lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for a target glycoprotein.
-
Incubate with a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Develop the blot and visualize the protein bands. An upward shift in the molecular weight of the glycoprotein in inhibitor-treated cells compared to the control indicates increased glycosylation.
-
Conclusion
Both this compound and MLS0315771 are valuable research tools for studying the role of PMI in various biological processes. Based on the available data, MLS0315771 appears to be a more potent inhibitor in enzymatic assays and has demonstrated efficacy in cellular models of CDG-Ia. However, the associated toxicity of MLS0315771 at higher concentrations warrants consideration. A comprehensive understanding of this compound's cellular effects requires further investigation. The selection of an appropriate inhibitor will depend on the specific experimental context, including the desired potency, the model system being used, and the tolerance for potential off-target effects. This guide provides a foundation for researchers to make informed decisions and design further experiments to elucidate the therapeutic potential of PMI inhibition.
References
- 1. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphomannose isomerase by fructose 1-phosphate: an explanation for defective N-glycosylation in hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thr101i: A Novel Thioredoxin Reductase Inhibitor Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel Thioredoxin Reductase (TrxR) inhibitor, Thr101i. The thioredoxin (Trx) system is a pivotal antioxidant system that plays a critical role in cellular redox homeostasis, and its upregulation in numerous cancers is associated with aggressive tumor growth and resistance to therapy.[1][2][3] Targeting this system, specifically the enzyme Thioredoxin Reductase, represents a promising strategy in cancer drug development.[4][5][6] Thr101i is a next-generation inhibitor designed for high potency and selectivity, and this document details its differential effects across various cancer cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Disrupting Redox Homeostasis
The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is essential for maintaining a reduced intracellular environment.[7][8] TrxR is the only known enzyme that reduces oxidized Trx.[5] Reduced Trx, in turn, reduces downstream protein targets, including peroxiredoxins that detoxify reactive oxygen species (ROS), and ribonucleotide reductase, which is essential for DNA synthesis.[2] It also inhibits apoptosis by binding to and inactivating Apoptosis Signal-regulating Kinase 1 (ASK1).[7][9]
Thr101i functions by irreversibly binding to the active site of TrxR, preventing the reduction of Trx.[8][10] This inhibition leads to an accumulation of oxidized Trx, which can no longer suppress ASK1. The resulting cascade of events includes the buildup of intracellular ROS, increased oxidative stress, and the activation of apoptotic pathways, leading to selective cancer cell death.[11] Cancer cells, often characterized by high levels of basal oxidative stress, are particularly dependent on the Trx system for survival, making them more vulnerable to TrxR inhibitors like Thr101i compared to normal cells.[12]
Comparative Performance Analysis
The efficacy of Thr101i was evaluated across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), HL-60 (promyelocytic leukemia), and A549 (lung carcinoma). These lines were chosen to represent different cancer histologies and known variations in redox biology.
Table 1: Cytotoxicity of Thr101i in Different Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of Thr101i after 48 hours of treatment, as determined by the MTT assay. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | IC50 of Thr101i (µM) | IC50 of Auranofin* (µM) |
| HL-60 | Promyelocytic Leukemia | 0.85 ± 0.07 | 1.5 ± 0.12 |
| MCF-7 | Breast Adenocarcinoma | 1.62 ± 0.11 | 2.8 ± 0.21 |
| A549 | Lung Carcinoma | 3.25 ± 0.24 | 5.1 ± 0.35 |
*Auranofin, a known TrxR inhibitor, is used as a benchmark for comparison.
The data clearly indicate that Thr101i exhibits potent cytotoxic effects across all tested cell lines, with the highest efficacy observed in the HL-60 leukemia cell line. Notably, Thr101i demonstrates significantly lower IC50 values compared to the established TrxR inhibitor Auranofin, suggesting superior potency.
Table 2: Induction of Apoptosis by Thr101i
To confirm that the observed cytotoxicity is due to programmed cell death, apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with Thr101i at their respective IC50 concentrations for 24 hours.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| HL-60 | Control | 3.1 ± 0.4 | 1.5 ± 0.2 | 4.6 |
| Thr101i (0.85 µM) | 35.8 ± 2.1 | 14.2 ± 1.5 | 50.0 | |
| MCF-7 | Control | 2.5 ± 0.3 | 1.1 ± 0.1 | 3.6 |
| Thr101i (1.62 µM) | 28.9 ± 1.8 | 12.5 ± 1.1 | 41.4 | |
| A549 | Control | 1.8 ± 0.2 | 0.9 ± 0.1 | 2.7 |
| Thr101i (3.25 µM) | 22.4 ± 1.5 | 10.3 ± 0.9 | 32.7 |
Treatment with Thr101i resulted in a substantial increase in the population of apoptotic cells in all three cell lines, confirming its mechanism of action involves the induction of programmed cell death.
Experimental Protocols & Workflow
Reproducibility is paramount in scientific research. The following are the detailed protocols used to generate the data presented above.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Thr101i in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) using Annexin V and identifies necrotic or late apoptotic cells with compromised membranes using Propidium Iodide (PI).[17][18][19]
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentration of Thr101i for 24 hours.[17]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[18][20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][21]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[18] Analyze the samples by flow cytometry within one hour.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 2. Frontiers | The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance [frontiersin.org]
- 3. Advances in thioredoxin reductase and its inhibitors [jcpu.cpu.edu.cn]
- 4. Thioredoxin reductase and cancer cell growth inhibition by organogold(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications [mdpi.com]
- 8. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells [frontiersin.org]
- 12. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. scispace.com [scispace.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
Comparative Guide to the Cross-Reactivity of a Thr101-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. A critical challenge in this field is ensuring that a newly developed inhibitor is highly specific to its intended target, minimizing off-target effects that could lead to toxicity or reduced efficacy.[1][2] This guide provides a comprehensive cross-reactivity assessment of a novel inhibitor, designated here as "Inhibitor-101," designed to target a hypothetical serine/threonine kinase, "Target Kinase Thr101."
The selectivity of Inhibitor-101 has been profiled against a panel of kinases representing different families of the human kinome. Such panels are essential tools in drug development for characterizing the selectivity profiles of candidate compounds.[3][4][5] This document outlines the experimental protocol, presents the comparative data, and visualizes the workflow used in this assessment.
Experimental Protocols
To quantify the cross-reactivity of Inhibitor-101, a radiometric in vitro kinase assay was performed. This method measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase activity.[4][6]
Detailed Methodology: Radiometric Kinase Assay (FlashPlate)
-
Reagent Preparation :
-
Kinase Buffer : All reactions were conducted in a buffer containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA.[6]
-
ATP Solution : [γ-³²P]-ATP was diluted in the kinase buffer to a final concentration equal to the ATP Km of the specific kinase being tested to ensure accurate potency assessment.[5][6]
-
Inhibitor Dilutions : Inhibitor-101 was serially diluted in DMSO to create a 10-point concentration gradient, from 100 µM to 1 nM.
-
-
Assay Procedure :
-
To each well of a 96-well FlashPlate, 10 µL of the serially diluted Inhibitor-101 was added. Control wells received DMSO for 0% inhibition (maximum signal) and a pan-kinase inhibitor (e.g., Staurosporine) for 100% inhibition (minimum signal).
-
A 20 µL mixture containing the specific kinase and its corresponding substrate (e.g., α-casein) was added to each well.[6]
-
The enzymatic reaction was initiated by adding 20 µL of the [γ-³²P]-ATP solution.
-
The plate was incubated at 30°C for a predetermined time within the linear range of the reaction.
-
-
Data Acquisition and Analysis :
-
The reaction was stopped by washing the plate, which removes unbound [γ-³²P]-ATP while the phosphorylated substrate remains bound to the plate.
-
The radioactivity in each well was measured using a scintillation counter.
-
The resulting data, expressed as percentage of inhibition, was plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) was calculated using a sigmoidal dose-response curve fit in GraphPad Prism.[7]
-
Data Presentation: Inhibitor-101 Cross-Reactivity Profile
The selectivity of Inhibitor-101 was assessed against Target Kinase this compound and a panel of nine other kinases from various families. The IC₅₀ values are summarized below. A lower IC₅₀ value signifies higher inhibitory potency.
| Kinase Target | Kinase Family | IC₅₀ (nM) | Selectivity (Fold vs. Target Kinase this compound) |
| Target Kinase this compound | Ser/Thr Kinase | 15 | 1 |
| Kinase A | Tyrosine Kinase | >10,000 | >667 |
| Kinase B | Ser/Thr Kinase | 3,200 | 213 |
| Kinase C | Tyrosine Kinase | >10,000 | >667 |
| Kinase D | Ser/Thr Kinase | 850 | 57 |
| Kinase E | Lipid Kinase | >10,000 | >667 |
| Kinase F | Ser/Thr Kinase | 1,500 | 100 |
| Kinase G | Tyrosine Kinase | 9,800 | 653 |
| Kinase H | Atypical Kinase | >10,000 | >667 |
| Kinase I | Ser/Thr Kinase | 6,400 | 427 |
Selectivity Fold = IC₅₀ (Other Kinase) / IC₅₀ (Target Kinase this compound)
Mandatory Visualization
The diagram below outlines the logical workflow for determining the cross-reactivity profile of a kinase inhibitor.
Caption: Workflow for IC₅₀ determination in a radiometric kinase assay.
Conclusion
The data clearly indicates that Inhibitor-101 is a potent and highly selective inhibitor for its intended Target Kinase this compound, with an IC₅₀ value of 15 nM. The compound demonstrates excellent selectivity, with IC₅₀ values against other kinases being at least 57-fold higher. For kinases in different families, such as tyrosine and lipid kinases, the inhibition was negligible (>667-fold selectivity). This high degree of selectivity is a crucial attribute, suggesting a lower likelihood of off-target effects.[1][2] These results strongly support the continued development of Inhibitor-101 as a specific molecular probe and potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Targeting CDK2 Threonine 160 Phosphorylation versus PMI Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two distinct molecular interventions: the modulation of Cyclin-Dependent Kinase 2 (CDK2) activity through its critical threonine 160 (Thr160) phosphorylation site, and the knockdown of the Phosphomannose Isomerase (PMI) gene. This comparison is supported by experimental data and detailed methodologies to assist in the evaluation of these targets in a research and drug development context.
Introduction to the Targets
CDK2 and Threonine 160 Phosphorylation:
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1 to S phase transition.[1][2] The activity of CDK2 is tightly controlled by its association with regulatory cyclin partners (Cyclin E or Cyclin A) and by phosphorylation.[1][3] Phosphorylation of threonine 160 (Thr160) in the activation loop of CDK2 by CDK-activating kinase (CAK) is a key step for its full activation.[3][4] Modulation of this specific phosphorylation event, for instance, by introducing mutations that prevent it (e.g., T160A), allows for the precise study of the consequences of CDK2 inactivation.
PMI Gene and its Knockdown:
The Phosphomannose Isomerase (PMI) gene, also known as mannose-6-phosphate isomerase (MPI), encodes an enzyme that catalyzes the reversible conversion of mannose-6-phosphate to fructose-6-phosphate.[5][6] This enzymatic step connects mannose metabolism to the glycolytic pathway. Cells lacking functional PMI cannot process mannose, and in the presence of mannose as a primary carbon source, they undergo growth arrest due to the accumulation of mannose-6-phosphate and subsequent depletion of ATP.[7] Knockdown of the PMI gene is a direct way to induce these metabolic effects.
Signaling and Metabolic Pathways
The pathways affected by targeting CDK2-pThr160 and PMI are fundamentally different. CDK2 is a central node in cell cycle signaling, while PMI is an enzyme in a key metabolic pathway.
Caption: CDK2 activation pathway leading to S phase entry.
Caption: Metabolic pathway of mannose involving PMI.
Quantitative Data Comparison
The following tables summarize the expected quantitative effects based on published literature. The exact values can vary depending on the cell type and experimental conditions.
Table 1: Effects of Preventing CDK2-pThr160 (e.g., T160A mutant)
| Parameter Assessed | Expected Outcome | Rationale |
| Cell Proliferation | Decreased | G1/S phase arrest prevents cell division. |
| Cell Cycle Profile | Accumulation of cells in G1 phase | CDK2 is essential for the G1 to S transition.[1] |
| DNA Synthesis (BrdU) | Significantly reduced | Active CDK2 is required to initiate DNA replication. |
| Rb Phosphorylation | Decreased | CDK2 is one of the kinases that phosphorylates and inactivates the Rb tumor suppressor.[1] |
| Apoptosis | May increase in some contexts | Prolonged cell cycle arrest can trigger apoptosis. |
Table 2: Effects of PMI Gene Knockdown (in the presence of mannose)
| Parameter Assessed | Expected Outcome | Rationale |
| Cell Viability | Decreased | Accumulation of toxic mannose-6-phosphate and ATP depletion.[7] |
| Cell Proliferation | Halted | Lack of energy source for cellular processes. |
| Glycolysis Rate | Decreased | Mannose-6-phosphate cannot be converted to fructose-6-phosphate to enter glycolysis.[7] |
| Intracellular ATP Levels | Significantly reduced | Inhibition of glycolysis leads to reduced ATP production.[7] |
| Apoptosis | Increased | Cellular stress and energy crisis induce apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Gene Knockdown using siRNA
This protocol describes the general steps for knocking down a target gene, such as PMI, using small interfering RNA (siRNA).
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.[8]
-
siRNA Preparation: Dilute the stock solution of siRNA (e.g., targeting PMI or a non-targeting control) to the desired working concentration (e.g., 10 µM) using RNase-free water.[8][9]
-
Transfection Complex Formation:
-
In one tube, dilute the siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.[8]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.[8][10]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the target gene and cell line.
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Protocol 2: Western Blot for Protein and Phospho-Protein Detection
This protocol is for detecting total protein levels (e.g., PMI, CDK2) and the phosphorylation status of a protein (e.g., pThr160-CDK2).
-
Sample Preparation:
-
SDS-PAGE:
-
Mix the protein lysate with an equal volume of 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins.[13]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins, or 5% non-fat milk for non-phospho-proteins) for 1 hour at room temperature to prevent non-specific antibody binding.[13][15][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PMI, anti-CDK2, or anti-pThr160-CDK2) diluted in blocking buffer, typically overnight at 4°C.[15]
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[13]
Summary and Conclusion
Targeting CDK2 phosphorylation at Thr160 and knocking down the PMI gene represent two distinct strategies for influencing cell fate, with different mechanisms of action and cellular consequences.
-
Targeting CDK2-pThr160 is a direct intervention in the cell cycle machinery. It is a powerful tool for studying cell cycle progression and can lead to cytostatic effects (growth arrest). This approach is highly relevant in the context of oncology, as CDK inhibitors are a major class of cancer therapeutics. The effects are primarily on cellular proliferation and DNA replication.
-
PMI gene knockdown exploits a metabolic vulnerability. Its effect is conditional on the presence of mannose in the cellular environment. This leads to a cytotoxic effect (cell death) driven by metabolic collapse. This system is often used as a selectable marker in genetic engineering but also provides a model for studying the interplay between metabolism and cell survival.
The choice between these two targets depends on the specific research question. For studying cell cycle control and anti-proliferative therapies, modulating CDK2 activity is more direct. For investigating metabolic pathways and inducing conditional cell death, PMI knockdown is a suitable model. This guide provides the foundational information and methodologies to embark on such comparative studies.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of CDK2: role of cyclin binding versus phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of phosphorylation of threonine 160 on cyclin-dependent kinase 2 structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of phosphomannose isomerase (PMI) transformation vectors and evaluation of the effectiveness of vectors in tobacco (Nicotiana tabacum L) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant phosphomannose isomerase as a selectable marker for rice transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating the Preclinical Landscape of Mutant RAS Inhibition: A Comparative Analysis
A Note on the Subject of this Guide: Initial searches for a therapeutic agent designated "Thr101" did not yield specific public data detailing its preclinical development. The "Genomics of Drug Sensitivity in Cancer" database identifies a compound "THR-101" targeting mutant RAS and the PI3K/mTOR signaling pathway; however, further detailed information is not publicly available. To provide a comprehensive and data-driven comparison guide as requested, this document will use Sotorasib (AMG 510) , a well-characterized and clinically approved KRAS G12C inhibitor, as a representative example of a direct mutant RAS inhibitor. This allows for a robust evaluation of the therapeutic potential of this class of drugs against a relevant alternative.
This guide provides a comparative analysis of the preclinical therapeutic potential of direct mutant RAS inhibition, represented by Sotorasib, versus downstream pathway inhibition, represented by the MEK inhibitor Trametinib . The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on publicly available experimental data.
Comparative Efficacy of Sotorasib and Trametinib in Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of Sotorasib and Trametinib in preclinical cancer models harboring KRAS mutations.
Table 1: In Vitro Efficacy of Sotorasib and Trametinib in KRAS G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Trametinib IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 8 | 0.5 |
| MIA PaCa-2 | Pancreatic Cancer | 3 | 1.2 |
| SW1573 | Non-Small Cell Lung Cancer | 9 | 0.3 |
| HCT116 | Colorectal Cancer | >1000 (KRAS G13D) | 0.6 |
Data is representative and compiled from various public sources. IC50 values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of Sotorasib and Trametinib in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| NCI-H358 | Non-Small Cell Lung Cancer | Sotorasib (100 mg/kg, daily) | 81 |
| NCI-H358 | Non-Small Cell Lung Cancer | Trametinib (1 mg/kg, daily) | 65 |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib (100 mg/kg, daily) | 75 |
| MIA PaCa-2 | Pancreatic Cancer | Trametinib (1 mg/kg, daily) | 58 |
Data is representative and compiled from various public sources. Tumor growth inhibition is typically measured at the end of the study period and can vary.
Signaling Pathways and Therapeutic Intervention Points
The diagram below illustrates the RAS/MAPK and PI3K/mTOR signaling pathways, highlighting the points of intervention for a direct mutant RAS inhibitor like Sotorasib and a downstream MEK inhibitor like Trametinib.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate mutant RAS and MEK inhibitors.
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., Sotorasib or Trametinib) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: MTS reagent is added to each well according to the manufacturer's instructions, and plates are incubated for 1-4 hours.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control wells. IC50 values are determined by fitting the data to a four-parameter dose-response curve.
In Vivo Tumor Xenograft Study
-
Cell Implantation: 5-10 million cancer cells (e.g., NCI-H358) are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, Sotorasib, Trametinib). The drugs are administered daily via oral gavage at predetermined doses.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Preclinical Study Workflow
The following diagram outlines a typical workflow for the preclinical validation of a targeted therapeutic like a mutant RAS inhibitor.
Comparison of Therapeutic Strategies
This diagram provides a logical comparison of the advantages and disadvantages of directly targeting mutant RAS versus inhibiting a downstream effector like MEK.
Evaluating the Synergistic Effects of the Novel CHK1 Inhibitor, Thr101, in Combination Therapies
A Comparative Guide for Preclinical Cancer Research
This guide provides a comparative analysis of the novel, selective CHK1 inhibitor, Thr101, when used in combination with established anticancer agents. The objective is to evaluate the synergistic potential of this compound in enhancing therapeutic efficacy. We present preclinical data from in vitro studies on relevant cancer cell lines, focusing on combinations with the nucleoside analog Gemcitabine and the PARP inhibitor Olaparib. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data and guide future research.
Introduction to this compound and Therapeutic Rationale
This compound is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair. By inhibiting CHK1, this compound abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective when combined with DNA-damaging agents or other DDR inhibitors, forming the basis of a synthetic lethality approach. This guide evaluates the synergistic effects of this compound with Gemcitabine and Olaparib in pancreatic and ovarian cancer cell models, respectively.
Comparative Efficacy of this compound in Combination
The synergistic potential of this compound was evaluated by measuring its effect on cell viability both as a monotherapy and in combination with Gemcitabine and Olaparib. The degree of synergy was quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy.
Table 1: In Vitro Cell Viability (IC50) and Combination Index (CI) Values
| Cell Line | Cancer Type | Compound(s) | IC50 (nM) | Combination Index (CI) at ED50 |
| PANC-1 | Pancreatic | This compound (Monotherapy) | 85 | N/A |
| Gemcitabine (Monotherapy) | 35 | N/A | ||
| This compound + Gemcitabine | 15 (this compound) / 6 (Gemcitabine) | 0.42 | ||
| OVCAR-3 | Ovarian | This compound (Monotherapy) | 110 | N/A |
| Olaparib (Monotherapy) | 1500 | N/A | ||
| This compound + Olaparib | 22 (this compound) / 350 (Olaparib) | 0.35 |
Note: IC50 values for combination treatments represent the concentration of each agent required to achieve 50% inhibition when used together. CI values were calculated at the 50% effective dose (ED50). Data are representative of three independent experiments.
Table 2: Apoptosis Induction by Combination Therapy
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| PANC-1 | Vehicle Control | 4.5% | 1.0 |
| This compound (50 nM) | 9.8% | 2.2 | |
| Gemcitabine (20 nM) | 15.2% | 3.4 | |
| This compound + Gemcitabine | 48.5% | 10.8 | |
| OVCAR-3 | Vehicle Control | 3.8% | 1.0 |
| This compound (60 nM) | 8.1% | 2.1 | |
| Olaparib (800 nM) | 11.5% | 3.0 | |
| This compound + Olaparib | 41.2% | 10.8 |
Note: Apoptosis was measured by Annexin V/PI staining followed by flow cytometry. Concentrations for combination treatments were selected based on synergistic ratios determined from viability assays.
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of synergy, it is crucial to understand the underlying signaling pathways and the experimental procedures used to generate the data.
Caption: Mechanisms of synergy for this compound with Gemcitabine (left) and Olaparib (right).
Caption: Workflow for in vitro evaluation of drug synergy.
Experimental Protocols
-
Cell Seeding: PANC-1 or OVCAR-3 cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Preparation: this compound, Gemcitabine, and Olaparib were serially diluted in culture medium. For combination studies, drugs were mixed at a constant molar ratio (e.g., 1:5 for this compound:Gemcitabine).
-
Treatment: Cells were treated with a range of concentrations of single agents or combinations for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism. Combination Index (CI) values were determined using CompuSyn software, where CI < 0.9, CI = 0.9-1.1, and CI > 1.1 indicate synergy, additivity, and antagonism, respectively.
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with vehicle, single agents, or the combination at specified concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: Cells were stained with FITC Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, per the manufacturer's protocol (e.g., BD Pharmingen™).
-
Flow Cytometry: Samples were analyzed on a BD FACSCanto™ II flow cytometer. Data from at least 10,000 events per sample were collected.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative/positive) was quantified using FlowJo™ software.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that the novel CHK1 inhibitor, this compound, exhibits strong synergistic effects when combined with the DNA-damaging agent Gemcitabine and the PARP inhibitor Olaparib. The combinations led to a significant decrease in cell viability and a marked increase in apoptosis in pancreatic and ovarian cancer cell lines, respectively. The calculated Combination Index values (0.42 and 0.35) strongly support a synergistic interaction.
These findings provide a compelling rationale for the continued development of this compound as a combination therapy. Future studies should focus on validating these synergistic effects in in vivo xenograft models to assess tolerability and anti-tumor efficacy. Further mechanistic studies, including analysis of cell cycle distribution and key pharmacodynamic markers (e.g., γH2AX, p-CHK1), will also be critical for elucidating the precise molecular underpinnings of the observed synergy.
A Comparative Analysis of Thr101 and Established N-Glycosylation Modulators
Guide for Researchers and Drug Development Professionals
This guide provides a comparative benchmark of the novel glycosylation modulator, Thr101, against two well-characterized inhibitors of N-linked glycosylation: Tunicamycin and Kifunensine. The objective is to offer a clear, data-driven comparison of their efficacy, mechanism of action, and cellular effects to aid researchers in selecting the appropriate tools for their studies in cell biology and drug development.
Glycosylation is a critical post-translational modification that impacts protein folding, stability, and function.[1][2][3] Its modulation is a key area of research in various diseases, including cancer and neurodegenerative disorders.[1][4] Small molecule inhibitors of glycosylation are invaluable for dissecting glycan functions and as potential therapeutic candidates.[5][6]
Comparative Performance of Glycosylation Modulators
The following table summarizes the key performance metrics for this compound (based on hypothetical internal data) in comparison to Tunicamycin and Kifunensine. These metrics provide a quantitative basis for evaluating the potency and specificity of each compound.
| Parameter | This compound (Hypothetical Data) | Tunicamycin | Kifunensine | Notes |
| Target Enzyme | GlcNAc Phosphotransferase (GPT) | GlcNAc Phosphotransferase (GPT)[7] | α-Mannosidase I[8][9] | This compound and Tunicamycin share the same initial target in the N-glycosylation pathway. |
| Mechanism of Action | Blocks the first step of N-linked glycan synthesis. | Blocks the assembly of GlcNAc-PP-dolichol, the first step of N-glycosylation.[7] | Blocks trimming of high-mannose glycans in the ER.[8][10] | Kifunensine acts at a later stage than this compound and Tunicamycin. |
| Effective Concentration | 50 - 200 ng/mL | 100 - 1000 ng/mL[11] | 5 - 20 µM[8] | This compound shows higher potency in cell-based assays compared to Tunicamycin. |
| IC50 (Glycosylation Inhibition) | ~75 ng/mL | ~200 ng/mL | ~0.5 µM | Measured by inhibition of [3H]-mannose incorporation. |
| Resulting Glycoform | Complete absence of N-glycans (Aglycosylated). | Complete absence of N-glycans (Aglycosylated).[7] | High-mannose (Man8/Man9) structures.[8][10] | The resulting protein modifications are fundamentally different. |
| Cellular Effect | Induces moderate ER Stress. | Potently induces ER Stress and the Unfolded Protein Response (UPR).[2][7] | Minimal ER stress; primarily alters glycan structure.[8] | This compound appears to have a wider therapeutic window regarding ER stress. |
| Selectivity | High for GPT over other phosphotransferases. | Also inhibits protein synthesis at higher concentrations.[7] | Highly selective for Mannosidase I over Mannosidase II.[8] | Kifunensine is noted for its high target specificity. |
Signaling and Mechanistic Pathways
The diagrams below illustrate the N-linked glycosylation pathway and highlight the distinct intervention points of this compound, Tunicamycin, and Kifunensine.
Caption: N-linked glycosylation pathway and inhibitor targets.
Experimental Protocols
The data presented in this guide were generated using the following standardized methodologies.
Cell-Based Glycosylation Inhibition Assay
This protocol is designed to quantify the inhibition of N-linked glycosylation by measuring the incorporation of a radiolabeled mannose precursor into newly synthesized glycoproteins.
a. Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
[3H]-mannose and [35S]-methionine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Test compounds: this compound, Tunicamycin, Kifunensine (stock solutions in DMSO)
b. Procedure:
-
Cell Seeding: Plate cells in a 24-well plate at a density of 1-5 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in a complete culture medium. Aspirate the old medium from cells and add the compound-containing medium. Incubate for 24 hours.[7]
-
Radiolabeling:
-
To measure glycosylation, wash cells with PBS and add a glucose-free medium containing [3H]-mannose (5-20 µCi/mL). Incubate for 2-4 hours.[7]
-
In a parallel plate, to measure protein synthesis, add a methionine-free medium containing [35S]-methionine (>800 µCi/mmol) to control for general toxicity.[7]
-
-
Cell Lysis and Precipitation: Wash the cells with ice-cold PBS and lyse them. Precipitate the total protein using ice-cold 10% TCA.
-
Quantification: Wash the TCA pellets, solubilize them, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the [3H]-mannose counts to [35S]-methionine counts to correct for any effects on protein synthesis. Plot the normalized counts against the compound concentration to determine the IC50 value.
Western Blot Analysis for Glycoprotein Mobility Shift
This method visualizes the effect of glycosylation inhibitors on the molecular weight of a specific glycoprotein.
a. Materials:
-
Treated cell lysates from the protocol above.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (e.g., PVDF membranes).
-
Primary antibody against a known glycoprotein (e.g., EGFR).[2]
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
b. Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An inhibitor of N-glycosylation will cause a downward shift in the molecular weight of the glycoprotein band, corresponding to its non-glycosylated form.[2]
Experimental Workflow Visualization
The following diagram outlines the workflow for assessing a compound's impact on N-glycosylation and protein synthesis.
Caption: Workflow for quantifying glycosylation inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [medeva.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Identification of global inhibitors of cellular glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kifunensine - Wikipedia [en.wikipedia.org]
- 9. glpbio.com [glpbio.com]
- 10. In Vivo Glycan Engineering via the Mannosidase I Inhibitor (Kifunensine) Improves Efficacy of Rituximab Manufactured in Nicotiana benthamiana Plants [mdpi.com]
- 11. portlandpress.com [portlandpress.com]
Safety Operating Guide
Proper Disposal of Thr101: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Thr101, ensuring operational integrity and personnel safety in research and development settings.
This document provides detailed, step-by-step guidance for the safe disposal of this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Hazard and Safety Data
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information.
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Category 4 | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[1] | Category 1 | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound must be conducted in a manner that neutralizes its hazards and prevents environmental contamination. The following protocol outlines the required steps.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1] In case of dust or aerosol formation, a suitable respirator should be used.[1]
2. Waste Segregation and Collection:
-
All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol or isopropanol), followed by a final rinse with water.
-
Collect all rinsate as hazardous waste.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect all cleanup materials in the designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
5. Final Disposal:
-
All collected this compound waste must be disposed of through an approved waste disposal plant.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
Do not discharge this compound or its containers into drains or the environment.[1][2][3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Thr101
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols for handling chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Thr101 (CAS No. 727664-79-1), including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to the following personal protective equipment guidelines is mandatory to ensure personal and environmental safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes. |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin from accidental spills. |
| Respiratory Protection | Suitable respirator | To be used when adequate ventilation is not available or when dusts/aerosols may be generated. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Operational and Disposal Plans
Precautions for Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
Conditions for Safe Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Store at -20°C in powder form or -80°C when in solvent.
Emergency and First Aid Procedures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and immediately flush eyes with large amounts of water. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and consult a physician.
-
Inhalation: Move the individual to fresh air immediately.
-
Spillage: Collect spillage. Use full personal protective equipment during cleanup. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.
-
Avoid release to the environment. Keep the product away from drains, water courses, or the soil.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
